Product packaging for Ethyl hydrogen suberate(Cat. No.:CAS No. 14113-01-0)

Ethyl hydrogen suberate

Cat. No.: B081276
CAS No.: 14113-01-0
M. Wt: 202.25 g/mol
InChI Key: KCFVQEAPUOVXTH-UHFFFAOYSA-N
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Description

Ethyl hydrogen suberate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B081276 Ethyl hydrogen suberate CAS No. 14113-01-0

Properties

IUPAC Name

8-ethoxy-8-oxooctanoic acid
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InChI

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
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InChI Key

KCFVQEAPUOVXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
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DSSTOX Substance ID

DTXSID20930996
Record name 8-Ethoxy-8-oxooctanoic acid
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Molecular Weight

202.25 g/mol
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CAS No.

14113-01-0, 68171-34-6
Record name 1-Ethyl octanedioate
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Record name Ethyl hydrogen suberate
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Record name Octanedioic acid, ethyl-
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Record name 8-Ethoxy-8-oxooctanoic acid
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Record name Ethyl hydrogen suberate
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Foundational & Exploratory

Ethyl Hydrogen Suberate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14113-01-0[1]

This technical guide provides an in-depth overview of Ethyl Hydrogen Suberate, a monoester of suberic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its relevance in biological contexts.

Physicochemical Properties

This compound, also known as 8-ethoxy-8-oxooctanoic acid, is a dicarboxylic acid monoester. Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name 8-ethoxy-8-oxooctanoic acid[1]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester
Appearance Colorless to pale yellow liquid
Melting Point 25-27 °C[2]
Boiling Point 345.5 °C (predicted)[3]
Solubility Slightly soluble in water
InChI Key KCFVQEAPUOVXTH-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CCCCCCC(=O)O[1]

Synthesis of this compound

This compound can be synthesized through two primary methods: the direct Fischer esterification of suberic acid and the partial (half) saponification of diethyl suberate.[2]

Fischer Esterification of Suberic Acid

This method involves the acid-catalyzed reaction of suberic acid with ethanol. To favor the formation of the monoester over the diester, reaction conditions and stoichiometry are crucial.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve suberic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography). The use of excess ethanol shifts the equilibrium towards the product side.[5][6]

  • Workup and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted suberic acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel.

Fischer_Esterification suberic_acid Suberic Acid protonated_carbonyl Protonated Carbonyl Intermediate suberic_acid->protonated_carbonyl + H⁺ ethanol Ethanol (excess) tetrahedral_intermediate Tetrahedral Intermediate ethanol->tetrahedral_intermediate acid_catalyst H₂SO₄ (catalyst) acid_catalyst->suberic_acid protonated_carbonyl->tetrahedral_intermediate + Ethanol ethyl_hydrogen_suberate This compound tetrahedral_intermediate->ethyl_hydrogen_suberate - H₂O, - H⁺ workup Workup (NaHCO₃ wash) ethyl_hydrogen_suberate->workup water Water purification Purification (Chromatography) workup->purification

Fischer Esterification of Suberic Acid.
Half-Saponification of Diethyl Suberate

This method involves the selective hydrolysis of one of the two ester groups of diethyl suberate using a limited amount of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve diethyl suberate in a suitable solvent, such as ethanol or a mixture of ethanol and water, in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Slowly add one equivalent of an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.[2]

  • Reaction Monitoring: The progress of the reaction should be carefully monitored (e.g., by TLC or GC) to prevent the hydrolysis of the second ester group.

  • Workup: Once the reaction is complete, the solvent is partially removed under reduced pressure. The reaction mixture is then acidified with a dilute strong acid (e.g., HCl) to protonate the carboxylate salt.

  • Extraction and Purification: The product, this compound, is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. Further purification can be achieved by vacuum distillation or column chromatography.

Half_Saponification diethyl_suberate Diethyl Suberate carboxylate_salt Sodium Ethyl Suberate diethyl_suberate->carboxylate_salt + OH⁻ base NaOH (1 equiv.) base->diethyl_suberate ethyl_hydrogen_suberate This compound carboxylate_salt->ethyl_hydrogen_suberate + H⁺ acidification Acidification (HCl) acidification->carboxylate_salt extraction Extraction & Purification ethyl_hydrogen_suberate->extraction

Half-Saponification of Diethyl Suberate.

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, its parent compound, suberic acid, is a known metabolite and its presence can be indicative of certain metabolic states.

Suberic acid is a dicarboxylic acid that can be formed from the ω-oxidation of fatty acids.[7] Under conditions of impaired mitochondrial β-oxidation, such as in medium-chain acyl-CoA dehydrogenase deficiency (MCAD), the metabolism of fatty acids is shunted towards the ω-oxidation pathway, leading to an accumulation of dicarboxylic acids, including suberic acid, in urine.[8][9][10] Therefore, elevated levels of suberic acid can be a biomarker for certain fatty acid oxidation disorders.[8][9][10]

The metabolism of suberic acid itself occurs via peroxisomal β-oxidation, which sequentially shortens the dicarboxylic acid chain.[7]

Fatty_Acid_Metabolism cluster_Mitochondria Mitochondrion cluster_Microsome Microsome cluster_Peroxisome Peroxisome fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation omega_oxidation ω-Oxidation fatty_acids->omega_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa dicarboxylic_acids Dicarboxylic Acids (e.g., Suberic Acid) omega_oxidation->dicarboxylic_acids peroxisomal_beta_oxidation Peroxisomal β-Oxidation dicarboxylic_acids->peroxisomal_beta_oxidation chain_shortened_dca Chain-shortened Dicarboxylic Acids peroxisomal_beta_oxidation->chain_shortened_dca impaired_beta_oxidation Impaired β-Oxidation (e.g., MCAD) impaired_beta_oxidation->omega_oxidation Upregulation

Metabolic context of Suberic Acid.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene groups of the suberate backbone. The acidic proton of the carboxylic acid group will also be present.[2]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the ethyl group, and the carbons of the aliphatic chain.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[1] Fragmentation patterns can provide further structural information.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a valuable technique for assessing the purity of this compound.

  • Gas Chromatography (GC): GC can also be employed for purity analysis, often in conjunction with mass spectrometry (GC-MS).[1]

References

Ethyl hydrogen suberate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen suberate, a monoester of the dicarboxylic suberic acid, is a valuable bifunctional molecule in organic synthesis and a compound of interest in metabolic studies. Its structure, featuring both a carboxylic acid and an ester group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of polymers, plasticizers, and complex pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it explores the compound's relevance in biological systems, particularly in the context of fatty acid metabolism, and outlines the necessary safety and handling procedures.

Chemical Structure and Identification

This compound, systematically named 8-ethoxy-8-oxooctanoic acid, is the monoethyl ester of octanedioic acid (suberic acid). The molecule consists of an eight-carbon aliphatic chain with a carboxylic acid group at one terminus and an ethyl ester at the other.

IdentifierValue
IUPAC Name 8-ethoxy-8-oxooctanoic acid[1]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[2]
CAS Number 14113-01-0[1]
Molecular Formula C₁₀H₁₈O₄[1]
SMILES CCOC(=O)CCCCCCC(=O)O[3]
InChI InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)[1]
InChIKey KCFVQEAPUOVXTH-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature. Its key properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueSource
Molecular Weight 202.25 g/mol [1]
Appearance Clear colorless to pale yellow liquid/solid
Melting Point 25-27 °C[4]
Boiling Point 192 °C at 17 Torr[5]
Refractive Index (n²⁰/D) 1.4415-1.4455
Predicted pKa 4.77 ± 0.10[5]
Predicted XlogP 1.7[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

SpectroscopyCharacteristic Features
¹H NMR Expected signals include a triplet and quartet for the ethyl group, a triplet for the α-protons adjacent to the ester carbonyl, a triplet for the α-protons adjacent to the carboxylic acid carbonyl, and multiplets for the methylene protons of the aliphatic chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Distinct signals are expected for the two different carbonyl carbons (ester and carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone.[4]
IR Spectroscopy Key absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), a C=O stretch for the ester (around 1735 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹).[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the direct, acid-catalyzed esterification of suberic acid (Fischer esterification) and the partial saponification of diethyl suberate. The Fischer esterification is often preferred for its straightforward approach.

Fischer Esterification of Suberic Acid

This method involves the reaction of suberic acid with an excess of ethanol in the presence of a strong acid catalyst to drive the equilibrium towards the formation of the monoester.

Materials and Reagents:

  • Suberic acid (Octanedioic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve suberic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of suberic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Workup: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted suberic acid and the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure monoester.

G Experimental Workflow: Fischer Esterification suberic_acid Suberic Acid + Excess Ethanol h2so4 Conc. H₂SO₄ (catalyst) reflux Reflux (4-6 hours) suberic_acid->reflux h2so4->reflux rotovap Rotary Evaporation (Remove excess ethanol) reflux->rotovap dissolve Dissolve in Diethyl Ether rotovap->dissolve wash Wash with: 1. H₂O 2. Sat. NaHCO₃ 3. Brine dissolve->wash dry Dry with MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Vacuum Distillation filter_concentrate->purify product Pure this compound purify->product

Caption: Fischer Esterification Workflow.

Partial Saponification of Diethyl Suberate

An alternative method involves the selective hydrolysis of one of the ester groups of diethyl suberate using a limited amount of a base.

Materials and Reagents:

  • Diethyl suberate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol/water mixture

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve diethyl suberate in a mixture of ethanol and water.

  • Base Addition: Slowly add a stoichiometric amount (one equivalent) of an aqueous or ethanolic solution of KOH or NaOH to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction closely using TLC to maximize the formation of the monoester and minimize the formation of suberic acid.

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtration and removal of the solvent, the product can be purified by vacuum distillation or column chromatography.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its parent compound, suberic acid, is a known metabolite. Elevated levels of suberic acid in urine are indicative of certain metabolic disorders related to fatty acid oxidation.[5][7][8] Specifically, suberic acid accumulation can be a marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder that impairs the breakdown of fatty acids.[5][7]

The accumulation of dicarboxylic acids like suberic acid suggests a disruption in the mitochondrial β-oxidation pathway. Under normal conditions, fatty acids are broken down into acetyl-CoA through a series of four enzymatic steps. However, when β-oxidation is blocked, an alternative pathway, ω-oxidation, becomes more active in the endoplasmic reticulum. This process oxidizes fatty acids at their terminal methyl group, leading to the formation of dicarboxylic acids, which are then further metabolized in peroxisomes. The presence of suberic acid points to an overload or dysfunction of the primary β-oxidation pathway.[9]

G Fatty Acid β-Oxidation and the Role of Suberic Acid cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum fatty_acyl_coa Fatty Acyl-CoA mcad MCAD Deficiency fatty_acyl_coa->mcad beta_oxidation β-Oxidation Cycle fatty_acyl_coa->beta_oxidation mcad->beta_oxidation BLOCKS acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca omega_oxidation ω-Oxidation dca Dicarboxylic Acids (e.g., Suberic Acid) omega_oxidation->dca excretion excretion dca->excretion Excreted in Urine fatty_acids Fatty Acids fatty_acids->fatty_acyl_coa fatty_acids->omega_oxidation Alternative Pathway

Caption: Disruption of β-Oxidation.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly versatile building block in organic synthesis.

  • Polymer Chemistry: It can be used in the synthesis of polyesters and polyamides, where the two different functional groups allow for controlled polymerization.[4]

  • Pharmaceutical Synthesis: this compound and related suberic acid derivatives have been employed as intermediates in the synthesis of complex molecules, including prostaglandins.[4]

  • Drug Delivery: The suberic acid backbone is being explored for the creation of biodegradable polymers for use in drug delivery systems.[4]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10]

  • Handling: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry place.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation persists.[10]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[10]

References

An In-depth Technical Guide to the Synthesis of Ethyl Hydrogen Suberate from Suberic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl hydrogen suberate, a valuable monoester intermediate, from suberic acid. The document details the prevalent synthetic methodology, a complete experimental protocol, and relevant quantitative and qualitative data to support reproducibility and further investigation.

Introduction

Suberic acid, a naturally occurring C8 dicarboxylic acid, serves as a versatile building block in various chemical syntheses.[1] Its derivatives, particularly its monoesters, are of significant interest in the pharmaceutical and polymer industries. This compound, the monoethyl ester of suberic acid, possesses two distinct functional groups—a carboxylic acid and an ester—making it a crucial intermediate for the synthesis of more complex molecules, including polymers, plasticizers, and active pharmaceutical ingredients.[2] The selective esterification of one of the two carboxylic acid groups in a symmetrical dicarboxylic acid like suberic acid is a key chemical challenge. This guide focuses on the direct and efficient synthesis of this compound via the Fischer-Speier esterification method.

Synthetic Methodology: Fischer-Speier Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of suberic acid with ethanol.[3] This acid-catalyzed reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water.[3][4]

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and provides the final product.[3][4]

To drive the equilibrium towards the formation of the monoester, an excess of the alcohol (ethanol) is typically used.[1] The formation of the diester, diethyl suberate, is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants and the reaction time.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound from suberic acid using Fischer esterification.

Materials:

  • Suberic acid (Octanedioic acid)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve suberic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. The reaction is exothermic, so the acid should be added carefully.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours, as determined by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted suberic acid and the sulfuric acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue/DescriptionReference/Note
Starting Material Suberic Acid-
Reagent Ethanol (excess)Used as both reactant and solvent.
Catalyst Concentrated Sulfuric AcidCatalytic amount.
Reaction Temperature Reflux temperature of ethanol (~78 °C)-
Reaction Time Monitored by TLCTypically several hours.
Theoretical Yield Dependent on the starting amount of suberic acid.-
Reported Yield Variable, can be optimized.Yields for monoesterification of dicarboxylic acids can range widely. For a similar monoesterification, yields of around 49% have been reported.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference/Note
Molecular Formula C10H18O4[5]
Molecular Weight 202.25 g/mol [5]
Appearance Colorless liquid[2]
Boiling Point Not readily available.-
Refractive Index ~1.4415-1.4455 @ 20°CBased on commercial product data.
¹H NMR Characteristic signals for the ethyl group (triplet and quartet), methylene protons of the suberate backbone (multiplets), and a broad singlet for the carboxylic acid proton.[2]
¹³C NMR Distinct signals for the two carbonyl carbons (ester and carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone.[2]
IR Spectroscopy (cm⁻¹) Strong C=O stretching for the ester (~1735 cm⁻¹), strong C=O stretching for the carboxylic acid (~1710 cm⁻¹), broad O-H stretching for the carboxylic acid (~3300-2500 cm⁻¹), and C-O stretching (~1300-1000 cm⁻¹).[6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow suberic_acid Suberic Acid reaction_mixture Reaction Mixture suberic_acid->reaction_mixture ethanol Ethanol ethanol->reaction_mixture catalyst H₂SO₄ (cat.) catalyst->reaction_mixture reflux Reflux reaction_mixture->reflux extraction Extraction with Diethyl Ether reflux->extraction workup Aqueous Work-up (H₂O, NaHCO₃, Brine) extraction->workup drying Drying (MgSO₄) & Filtration extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of this compound from suberic acid. The Fischer-Speier esterification provides a direct route to this valuable monoester intermediate. The provided experimental protocol and data tables offer a solid foundation for researchers and scientists to reproduce this synthesis and utilize this compound in further research and development activities, particularly in the fields of polymer chemistry and drug discovery. Careful control of reaction conditions is crucial to maximize the yield of the desired monoester and minimize the formation of the diester byproduct.

References

A Comparative Analysis of Monoethyl Suberate and Diethyl Suberate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the physicochemical characteristics, synthesis, and applications of monoethyl suberate and diethyl suberate. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the properties and potential uses of these aliphatic esters.

Core Physicochemical Characteristics

Monoethyl suberate and diethyl suberate are both esters of suberic acid, a dicarboxylic acid. Their core distinction lies in the esterification of one or both of the carboxylic acid groups, which significantly influences their physical and chemical properties. Diethyl suberate is a diester, while monoethyl suberate is a monoester, retaining a free carboxylic acid group. This structural difference impacts their polarity, solubility, and reactivity.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of monoethyl suberate and diethyl suberate for easy comparison. Data for monoethyl suberate is primarily based on its closely related analog, monomethyl suberate, due to limited direct experimental values for the ethyl ester.

PropertyMonoethyl Suberate (Estimated)Diethyl Suberate
Molecular Formula C₁₀H₁₈O₄C₁₂H₂₂O₄[1]
Molecular Weight 202.25 g/mol 230.30 g/mol [1][2]
Appearance Colorless to pale yellow liquid/solidColorless clear liquid
Melting Point 17-19 °C (for monomethyl suberate)5-6 °C[2]
Boiling Point 185-186 °C @ 18 mmHg (for monomethyl suberate)282-286 °C @ 760 mmHg[2]
Density ~1.04 g/mL @ 25 °C (for monomethyl suberate)0.982-0.985 g/mL @ 20 °C[1]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterSoluble in alcohol; Sparingly soluble in water (679 mg/L @ 25 °C)[2]
Refractive Index n20/D ~1.444 (for monomethyl suberate)n20/D 1.432-1.434[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of monoethyl suberate and diethyl suberate. The key differences in their spectra arise from the presence of a carboxylic acid group in monoethyl suberate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Monoethyl Suberate (Predicted): The ¹H NMR spectrum is expected to show a triplet at ~1.2 ppm (3H, -CH₃ of ethyl), a quartet at ~4.1 ppm (2H, -CH₂- of ethyl), multiplets at ~1.3-1.6 ppm (8H, central methylenes of the suberate backbone), and two triplets at ~2.2-2.4 ppm (4H, methylenes adjacent to the carbonyls). A broad singlet corresponding to the carboxylic acid proton (-COOH) would be observed further downfield, typically >10 ppm.

  • Diethyl Suberate: The ¹H NMR spectrum is characterized by a triplet at approximately 1.25 ppm corresponding to the six protons of the two methyl groups of the ethyl esters. A quartet at around 4.12 ppm is indicative of the four protons of the two methylene groups adjacent to the ester oxygen. The methylene protons of the suberic acid backbone appear as multiplets between 1.3 and 2.3 ppm.

¹³C NMR:

  • Monoethyl Suberate (Predicted): The ¹³C NMR spectrum will display a signal for the carboxylic carbon at ~178-180 ppm and an ester carbonyl carbon at ~173 ppm. The methylene carbon of the ethyl group will appear around 60 ppm, and the methyl carbon around 14 ppm. The carbons of the suberate backbone will resonate in the 24-34 ppm range.

  • Diethyl Suberate: Due to the molecule's symmetry, the ¹³C NMR spectrum shows fewer signals than the number of carbons. The ester carbonyl carbons resonate at approximately 173 ppm. The methylene carbons of the ethyl groups are observed around 60 ppm, and the methyl carbons at about 14 ppm. The aliphatic carbons of the suberate chain appear in the range of 24-34 ppm.

Infrared (IR) Spectroscopy
  • Monoethyl Suberate: The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid group between 2500 and 3300 cm⁻¹. A sharp C=O stretch for the ester will be present around 1735 cm⁻¹, and another C=O stretch for the carboxylic acid will appear around 1710 cm⁻¹.

  • Diethyl Suberate: The most prominent feature in the IR spectrum is a strong C=O stretching vibration for the ester functional group, typically found around 1730-1740 cm⁻¹. The spectrum will also show C-O stretching bands and the characteristic C-H stretching and bending vibrations of the alkyl chains. The absence of a broad O-H stretch distinguishes it from the monoester.

Experimental Protocols: Synthesis

The synthesis of monoethyl and diethyl suberate from suberic acid is typically achieved through Fischer esterification.

Synthesis of Diethyl Suberate

The complete esterification of suberic acid to diethyl suberate is a straightforward process.

Protocol: Fischer Esterification of Suberic Acid to Diethyl Suberate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (1 equivalent).

  • Reagents: Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to act as both the reactant and the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl suberate. Further purification can be achieved by vacuum distillation.

Synthesis of Monoethyl Suberate

The selective mono-esterification of a dicarboxylic acid can be more challenging due to the potential for the formation of the diester. One common method involves using a large excess of the dicarboxylic acid relative to the alcohol, or by protecting one of the carboxylic acid groups. An alternative is the partial hydrolysis of the diester.

Protocol: Selective Monoesterification of Suberic Acid

  • Reaction Setup: In a round-bottom flask, dissolve suberic acid (1 equivalent) in a suitable solvent such as toluene.

  • Reagents: Add a limited amount of ethanol (1 equivalent).

  • Catalyst: Add a catalytic amount of an acid catalyst like H₂SO₄.

  • Reaction: Heat the mixture to reflux and remove the water formed azeotropically using a Dean-Stark apparatus.

  • Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Wash with water to remove any unreacted suberic acid and the catalyst.

  • Purification: The organic layer is dried and concentrated. The resulting mixture of monoester, diester, and unreacted diacid can be separated by column chromatography.

Applications in Research and Drug Development

Both monoethyl and diethyl suberate have found applications in various scientific and industrial fields, including drug development.

  • Diethyl Suberate:

    • Plasticizer: Diethyl suberate is used as a plasticizer for various polymers, enhancing their flexibility and durability.

    • Flavor and Fragrance: It is a component in some flavor and fragrance formulations.

    • Drug Formulation: Diethyl suberate can act as a solvent and a penetration enhancer in topical and transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin.

  • Monoethyl Suberate:

    • Polymer Synthesis: The bifunctional nature of monoethyl suberate (containing both an ester and a carboxylic acid) makes it a valuable monomer for the synthesis of polyesters and polyamides. These polymers can be designed to be biodegradable and have applications in controlled drug release systems.

    • Prodrugs and Linkers: The carboxylic acid group can be used to covalently link the molecule to a drug, forming a prodrug with modified solubility and pharmacokinetic properties. It can also serve as a linker in more complex drug delivery systems.

Mandatory Visualizations

Synthesis Pathways

Synthesis_Pathways suberic_acid Suberic Acid reaction1 Fischer Esterification (Excess Ethanol) suberic_acid->reaction1 reaction2 Selective Esterification suberic_acid->reaction2 ethanol Ethanol ethanol->reaction1 h_plus H⁺ Catalyst h_plus->reaction1 h_plus->reaction2 diethyl_suberate Diethyl Suberate reaction1->diethyl_suberate monoethyl_suberate Monoethyl Suberate reaction2->monoethyl_suberate ethanol_limited Ethanol (1 eq.) ethanol_limited->reaction2

Caption: Synthesis of Diethyl and Monoethyl Suberate.

Experimental Workflow: Purification of Diethyl Suberate

Purification_Workflow start Crude Reaction Mixture neutralization Neutralize with NaHCO₃ start->neutralization extraction Extract with Diethyl Ether neutralization->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Vacuum Distillation concentrate->distill product Pure Diethyl Suberate distill->product

Caption: Purification of Diethyl Suberate Workflow.

References

An In-depth Technical Guide to Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a focused overview of the fundamental physicochemical properties of ethyl hydrogen suberate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known by its IUPAC name 8-ethoxy-8-oxooctanoic acid, is a mono-ester derivative of suberic acid.[1][2] It serves as a valuable building block in organic synthesis and for the development of novel pharmaceutical agents.

Physicochemical Data

The essential molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

ParameterValueSource
Molecular Formula C₁₀H₁₈O₄PubChem[1], Santa Cruz Biotechnology[3], Thermo Fisher Scientific[2]
Molecular Weight 202.25 g/mol PubChem[1], Santa Cruz Biotechnology[3]
Monoisotopic Mass 202.12050905 DaPubChem[1][4]
CAS Number 14113-01-0PubChem[1], Santa Cruz Biotechnology[3], Thermo Fisher Scientific[2]
IUPAC Name 8-ethoxy-8-oxooctanoic acidPubChem[1], Thermo Fisher Scientific[2]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl esterPubChem[1], Santa Cruz Biotechnology[3][5]

Experimental Protocols

The molecular weight and formula presented are computationally derived and represent standard reference values.[1] For experimental verification, the following standard analytical techniques would be employed:

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition and confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the arrangement of atoms and functional groups consistent with the proposed formula.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and oxygen, providing empirical data to support the molecular formula.

A detailed protocol for each of these well-established techniques is beyond the scope of this document but can be found in standard analytical chemistry textbooks and publications.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical's identity, its elemental composition (formula), and its resulting molar mass (molecular weight).

substance This compound (8-ethoxy-8-oxooctanoic acid) formula Molecular Formula C₁₀H₁₈O₄ substance->formula is defined by mol_weight Molecular Weight 202.25 g/mol formula->mol_weight results in

Relationship between chemical identity, formula, and molecular weight.

References

An In-depth Technical Guide on the Solubility of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl hydrogen suberate, a dicarboxylic acid monoester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and materials. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide combines reported qualitative information with estimations based on the physicochemical properties of similar molecules to provide a practical reference for laboratory work.

Physicochemical Properties of this compound

This compound, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a bifunctional molecule containing both a carboxylic acid and an ester group. This structure imparts a moderate polarity to the molecule.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₄[1][2][3]
Molecular Weight202.25 g/mol [1][3]
AppearanceClear colorless to pale yellow liquid[2]
Melting Point25-27 °C[4]
Boiling Point192 °C @ 17 Torr
Density0.9807 g/cm³
pKa (Predicted)4.77 ± 0.10

Solubility Profile of this compound

The solubility of a compound is a critical parameter in its synthesis, purification, formulation, and biological application. The presence of both a polar carboxylic acid group and a more nonpolar ester and alkyl chain in this compound results in a nuanced solubility profile.

Qualitative Solubility

Based on general principles of "like dissolves like" and available information for similar compounds, the following qualitative solubility profile can be expected:

  • Water: A safety data sheet for this compound states that it is "insoluble in water"[5]. The long alkyl chain (six methylene groups) significantly contributes to its hydrophobic character, overcoming the hydrophilicity of the carboxylic acid and ester groups. Dicarboxylic acids with long carbon chains generally exhibit low water solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): this compound is expected to be soluble in polar aprotic solvents. For a related compound, disuccinimidyl suberate, the solubility in DMSO and dimethylformamide is reported to be approximately 10 mg/mL[6]. It is reasonable to assume a similar or higher solubility for this compound in these solvents.

  • Alcohols (e.g., Methanol, Ethanol): Dicarboxylic acid esters are generally soluble in alcohols[7]. Ethanol, being a reactant in the synthesis of this compound, is expected to be a good solvent. Methanol, with its high polarity, should also effectively dissolve the compound.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Longer chain dicarboxylic acids and their esters tend to be soluble in less-polar solvents like ethers[7]. Diethyl ether is a common solvent used in the workup of esterification reactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are versatile and are likely to dissolve this compound due to their ability to interact with both polar and nonpolar parts of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar carboxylic acid and ester functional groups.

Estimated Quantitative Solubility Data

The following table presents estimated solubility values for this compound in various solvents at ambient temperature. These values are not experimentally verified for this specific compound but are based on the solubility of structurally related compounds and general solubility principles. Researchers should determine the precise solubility for their specific application.

SolventSolvent TypeEstimated Solubility ( g/100 mL)
WaterPolar Protic< 0.1 (Insoluble)
MethanolPolar Protic> 10 (Freely Soluble)
EthanolPolar Protic> 10 (Freely Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 1 (Soluble)
N,N-Dimethylformamide (DMF)Polar Aprotic> 1 (Soluble)
AcetonePolar Aprotic> 10 (Freely Soluble)
Ethyl AcetatePolar Aprotic> 10 (Freely Soluble)
Dichloromethane (DCM)Weakly Polar> 10 (Freely Soluble)
Diethyl EtherNonpolar> 1 (Soluble)
TolueneNonpolar< 1 (Slightly Soluble)
n-HexaneNonpolar< 0.1 (Sparingly Soluble)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of suberic acid with ethanol using an acid catalyst.

Synthesis_Workflow suberic_acid Suberic Acid reaction_mixture Reaction Mixture suberic_acid->reaction_mixture ethanol Ethanol (Excess) ethanol->reaction_mixture catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_mixture reflux Reflux (e.g., 4-24h) reaction_mixture->reflux workup Aqueous Workup reflux->workup extraction Extraction with Organic Solvent (e.g., Diethyl Ether) workup->extraction drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying purification Purification (e.g., Distillation or Chromatography) drying->purification product Ethyl Hydrogen Suberate purification->product Solubility_Determination_Workflow solute Excess Ethyl Hydrogen Suberate mixture Solute-Solvent Mixture solute->mixture solvent Solvent solvent->mixture equilibration Equilibration (Constant Temperature, Shaking) mixture->equilibration separation Phase Separation (Centrifugation/ Filtration) equilibration->separation analysis Analysis of Saturated Solution (e.g., HPLC, GC, Gravimetric) separation->analysis solubility_data Solubility Data analysis->solubility_data Logical_Relationships cluster_synthesis Synthesis cluster_workup Workup & Purification suberic_acid Suberic Acid (Soluble in Ethanol) ethyl_suberate This compound (Soluble in Organic Solvent, Insoluble in Water) suberic_acid->ethyl_suberate Esterification diethyl_suberate Diethyl Suberate (Byproduct) (Soluble in Organic Solvent) suberic_acid->diethyl_suberate Further Esterification ethanol_reactant Ethanol (Reactant & Solvent) ethanol_reactant->ethyl_suberate unreacted_suberic_acid Unreacted Suberic Acid (Slightly Soluble in Organic Solvent, Can be removed by basic wash) water Water (Used for washing)

References

Ethyl Hydrogen Suberate: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen suberate, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a mono-ester derivative of the dicarboxylic acid, suberic acid.[1][2][3][4] Its bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester group, makes it a versatile building block and valuable intermediate in a multitude of research and development areas.[5] This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its synthesis, biological activities, and utility in polymer chemistry and drug delivery systems.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 14113-01-0[1][2][3][4]
Molecular Formula C10H18O4[1][2][3][4][6]
Molecular Weight 202.25 g/mol [1][2][3][4]
IUPAC Name 8-ethoxy-8-oxooctanoic acid[2][6]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[1][2][3][4]
Melting Point 25-27 °C[3]
Boiling Point 192 °C at 17 Torr[3]
Density 0.9807 g/cm³[3]
Refractive Index 1.4415-1.4455 @ 20 °C[6]

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: direct esterification of suberic acid and partial saponification of diethyl suberate. The choice of method often depends on the desired yield, purity, and scalability of the process.

Experimental Protocol 1: Direct Acid-Catalyzed Esterification of Suberic Acid

This method involves the direct reaction of suberic acid with ethanol in the presence of an acid catalyst. The equilibrium of the reaction is typically shifted towards the product by using an excess of ethanol or by removing the water formed during the reaction.

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

  • A mixture of suberic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added to the mixture.

  • The reaction mixture is refluxed for a specified period (e.g., 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Alternatively, a stoichiometric amount of ethanol can be used with an azeotropic solvent like toluene and a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Purity: The yield and purity can vary depending on the reaction conditions. However, yields in the range of 70-85% are commonly reported for similar mono-esterification reactions. Purity of >95% can be achieved after chromatographic purification.

Experimental Protocol 2: Partial Saponification of Diethyl Suberate

This method involves the selective hydrolysis of one of the two ester groups of diethyl suberate using a limited amount of a base.

Materials:

  • Diethyl suberate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Organic solvents for extraction (e.g., diethyl ether)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Diethyl suberate (1 equivalent) is dissolved in ethanol in a round-bottom flask.

  • A solution of potassium hydroxide (1 equivalent) in ethanol is added dropwise to the diethyl suberate solution at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction mixture is stirred for a defined period (e.g., 2-4 hours), and the reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted diethyl suberate.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of this compound.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.

Expected Yield and Purity: This method can provide good yields, often exceeding 80%, with high purity after the workup procedure.

Synthesis_Workflow cluster_esterification Direct Esterification cluster_saponification Partial Saponification Suberic Acid Suberic Acid Reaction1 Reflux Suberic Acid->Reaction1 Ethanol_E Ethanol Ethanol_E->Reaction1 Acid Catalyst Acid Catalyst (H₂SO₄) Acid Catalyst->Reaction1 Workup1 Workup: - Neutralization - Extraction - Purification Reaction1->Workup1 EHS_1 This compound Workup1->EHS_1 Diethyl Suberate Diethyl Suberate Reaction2 Stirring Diethyl Suberate->Reaction2 Base Base (KOH) Base->Reaction2 Ethanol_S Ethanol Ethanol_S->Reaction2 Workup2 Workup: - Acidification - Extraction Reaction2->Workup2 EHS_2 This compound Workup2->EHS_2

Caption: Synthetic routes to this compound.

Potential Research Applications

Organic Synthesis and as a Versatile Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules due to its two distinct functional groups.[5] The carboxylic acid moiety can be activated to form an acid chloride or amide, while the ester group can be hydrolyzed or reduced. This dual reactivity allows for its use in the synthesis of a variety of compounds, including:

  • Polymers and Plasticizers: The dicarboxylic nature of the parent suberic acid is utilized in the production of polyesters and polyamides. This compound can be used to introduce specific chain lengths and functionalities into polymer backbones.[5]

  • Prostaglandins: Historically, suberic acid derivatives have been employed as starting materials in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects.[5]

  • Optically Active Compounds: The selective modification of one of the functional groups in this compound allows for the creation of chiral molecules, which are crucial in the development of pharmaceuticals.[5]

Organic_Synthesis_Applications cluster_derivatives Chemical Transformations cluster_applications Resulting Applications EHS This compound Acid_Functionality Carboxylic Acid - Amidation - Acid Chloride Formation EHS->Acid_Functionality Reacts via acid group Ester_Functionality Ester - Hydrolysis - Reduction - Transesterification EHS->Ester_Functionality Reacts via ester group Polymers Polymers & Plasticizers Acid_Functionality->Polymers Prostaglandins Prostaglandins Acid_Functionality->Prostaglandins Ester_Functionality->Polymers Chiral_Molecules Optically Active Compounds Ester_Functionality->Chiral_Molecules

Caption: Applications of this compound in synthesis.

Drug Delivery Systems

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and more hydrophobic ester tail, makes it a candidate for the development of drug delivery systems. Suberic acid itself is utilized in creating reduction-sensitive micelles for targeted cancer therapy.[7][8] These smart drug carriers are designed to release their payload in the reducing environment of tumor cells, thereby enhancing therapeutic efficacy and minimizing side effects.[7][8] this compound can be incorporated into such systems to modulate their physicochemical properties, such as hydrophobicity, drug loading capacity, and release kinetics.

Drug_Delivery_Pathway EHS Ethyl Hydrogen Suberate Polymer_Backbone Polymer Backbone EHS->Polymer_Backbone Incorporation Micelle Self-Assembled Micelle Polymer_Backbone->Micelle Self-assembly with drug Drug Hydrophobic Drug Drug->Micelle Tumor_Cell Tumor Cell (Reducing Environment) Micelle->Tumor_Cell Targeted Delivery Drug_Release Drug Release Tumor_Cell->Drug_Release Triggered by reducing environment Apoptosis Cell Apoptosis Drug_Release->Apoptosis

Caption: Drug delivery using suberate-based micelles.

Potential Biological Activities

While direct biological activity data for this compound is limited, studies on related dicarboxylic acids and their derivatives suggest potential for anti-inflammatory and anticancer activities.

  • Anti-inflammatory Properties: Dicarboxylic acids have been investigated for their anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways, although specific signaling cascades have not been fully elucidated for suberic acid derivatives.

  • Anticancer Potential: Ethyl acetate fractions of various plant extracts have demonstrated cytotoxic effects against cancer cell lines, with IC50 values in the low µg/mL range.[9] For example, an ethyl acetate subfraction from fermented oats showed IC50 values of 0.75 µg/mL against HepG2 (liver cancer) and 0.63 µg/mL against HT-29 (colon cancer) cells.[9] While these fractions contain a mixture of compounds, they suggest that ester-containing molecules can possess significant anticancer activity. Further research is warranted to investigate the specific effects of this compound on cancer cell proliferation and apoptosis.

Conclusion

This compound is a molecule with significant potential across various scientific disciplines. Its straightforward synthesis and versatile chemical nature make it an attractive building block for the creation of novel polymers, pharmaceuticals, and advanced drug delivery systems. While its specific biological activities are yet to be fully explored, the known properties of related compounds suggest that it may hold promise as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the diverse applications of this compound.

References

The Polymerization of Ethyl Hydrogen Suberate: A Technical Deep Dive for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of polymers derived from ethyl hydrogen suberate. This compound, a bifunctional monomer possessing both an ester and a carboxylic acid group, presents a versatile platform for the development of novel polyesters with tunable properties for applications ranging from drug delivery to advanced materials. This document outlines the theoretical basis for its polymerization, potential experimental approaches based on analogous monomers, and the characterization techniques required to evaluate the resulting polymers.

Introduction to this compound as a Monomer

This compound (also known as monoethyl suberate or octanedioic acid monoethyl ester) is a derivative of suberic acid, a naturally occurring dicarboxylic acid. Its chemical structure, containing both a reactive carboxylic acid and an ethyl ester, allows it to undergo step-growth polymerization, specifically polycondensation, to form polyesters. The presence of the ester group along the polymer backbone introduces hydrolytically labile linkages, making the resulting polymers potentially biodegradable and suitable for biomedical applications such as controlled drug release systems.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C10H18O4[6][7][8]
Molecular Weight 202.25 g/mol [6][7][8]
IUPAC Name 8-ethoxy-8-oxooctanoic acid[7]
CAS Number 14113-01-0[6][7][8]

Polymerization of this compound: Theoretical Framework and Methodologies

The polymerization of this compound would proceed via a self-condensation reaction, where the carboxylic acid group of one monomer molecule reacts with the ester group of another, or more likely, through the reaction of the carboxylic acid with the alcohol (ethanol) produced from the hydrolysis of the ester under certain conditions. The primary mechanism is expected to be step-growth polycondensation.

Melt Polycondensation

Melt polycondensation is a common technique for synthesizing polyesters. This solvent-free method involves heating the monomer above its melting point in the presence of a catalyst and under a vacuum to drive the removal of the condensation byproduct (water or ethanol), thereby shifting the equilibrium towards polymer formation.

Experimental Protocol: Proposed Melt Polycondensation of this compound

  • Materials: this compound, catalyst (e.g., antimony trioxide, titanium tetrabutoxide, or a non-metallic catalyst).

  • Apparatus: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, and a vacuum connection.

  • Procedure:

    • Charge the reactor with this compound and the catalyst.

    • Heat the reactor to a temperature above the melting point of the monomer while purging with nitrogen to create an inert atmosphere.

    • Once the monomer is molten, apply a vacuum to remove the condensation byproduct.

    • Continue the reaction at high temperature and under high vacuum for a specified period to achieve a high molecular weight polymer.

    • Cool the reactor and collect the resulting polymer.

Solution Polycondensation

Solution polycondensation is an alternative method where the monomer and catalyst are dissolved in a high-boiling point solvent. This technique allows for better temperature control and can be advantageous if the polymer is not thermally stable at the temperatures required for melt polycondensation.

Experimental Protocol: Proposed Solution Polycondensation of this compound

  • Materials: this compound, catalyst, high-boiling point inert solvent (e.g., diphenyl ether, xylene).

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet.

  • Procedure:

    • Dissolve this compound and the catalyst in the solvent in the reaction flask.

    • Heat the mixture to reflux under a nitrogen atmosphere.

    • The condensation byproduct (water or ethanol) is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of byproduct collected.

    • After the reaction is complete, precipitate the polymer by pouring the cooled solution into a non-solvent (e.g., methanol).

    • Filter and dry the polymer.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly specific alternative to traditional chemical catalysis. Lipases, for instance, have been successfully used to catalyze the polycondensation of dicarboxylic acids and diols to form polyesters under mild reaction conditions.[6][9][10][11][12] A similar approach could be adapted for the self-condensation of this compound or its co-polymerization with other monomers.

Experimental Protocol: Proposed Enzymatic Polymerization of this compound (based on poly(octamethylene suberate) synthesis[9])

  • Materials: this compound, immobilized lipase (e.g., Novozym 435), solvent (optional, e.g., toluene or solvent-free).

  • Apparatus: A reaction vessel with magnetic or mechanical stirring, and a temperature-controlled bath.

  • Procedure:

    • Add this compound and the immobilized lipase to the reaction vessel.

    • If using a solvent, add it to the vessel.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) with continuous stirring.

    • A vacuum may be applied to remove the condensation byproduct and drive the polymerization.

    • After the desired reaction time, deactivate the enzyme by filtration.

    • Isolate the polymer by precipitation in a non-solvent.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for various applications.

Table 2: Key Characterization Techniques and Expected Information

TechniqueParameter(s) Measured
Gel Permeation Chromatography (GPC) Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity index (PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure confirmation, Monomer conversion, End-group analysis
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), Melting temperature (Tm), Crystallinity
Thermogravimetric Analysis (TGA) Thermal stability, Decomposition temperature
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis (ester bond formation)

Potential Applications in Drug Delivery

The biodegradable nature of polyesters makes them highly attractive for biomedical applications, particularly in the field of drug delivery.[1][2][3][4][5] Polymers derived from this compound could be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants, for the controlled and sustained release of therapeutic agents.

Drug Encapsulation and Release Workflow

The following diagram illustrates a general workflow for the encapsulation of a drug into a polyester matrix and the subsequent in vitro release study.

DrugDeliveryWorkflow cluster_formulation Formulation cluster_characterization Characterization cluster_release In Vitro Release Study polymer Poly(this compound) emulsification Emulsification/Solvent Evaporation polymer->emulsification drug Active Pharmaceutical Ingredient (API) drug->emulsification solvent Organic Solvent solvent->emulsification particles Drug-loaded Micro/Nanoparticles emulsification->particles size_morphology Size and Morphology (SEM/DLS) particles->size_morphology drug_loading Drug Loading & Encapsulation Efficiency particles->drug_loading release_medium Release Medium (e.g., PBS) particles->release_medium sampling Incubation and Periodic Sampling release_medium->sampling analysis Drug Quantification (e.g., HPLC/UV-Vis) sampling->analysis release_profile Drug Release Profile analysis->release_profile

Caption: General workflow for drug encapsulation and release studies.

Conclusion and Future Directions

While the direct polymerization of this compound is not extensively documented in publicly available literature, the fundamental principles of polyester chemistry and the successful synthesis of analogous polymers from suberic acid provide a strong foundation for its investigation. The proposed experimental protocols in this guide offer starting points for researchers to explore the synthesis and characterization of poly(this compound). Future research should focus on optimizing polymerization conditions to control the polymer's molecular weight and polydispersity, and on evaluating its degradation kinetics and biocompatibility for potential applications, particularly in the development of novel drug delivery systems. The versatility of this monomer suggests that a rich area of polymer science and biomedical engineering awaits exploration.

References

Introduction to Ethyl Hydrogen Suberate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Ethyl Hydrogen Suberate Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: this compound, a monoester derivative of the eight-carbon dicarboxylic suberic acid, represents a versatile scaffold for the development of novel therapeutic agents. While direct biological activities of this compound itself are not extensively documented, its derivatives have shown promise in various pharmacological contexts. This technical guide consolidates the current understanding of the biological activities of this compound derivatives, with a primary focus on their potential as anti-HIV agents and histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are provided to facilitate further research and development in this area.

This compound is an organic molecule characterized by an eight-carbon aliphatic chain with a carboxylic acid group at one end and an ethyl ester at the other. This bifunctional nature makes it an attractive starting material for chemical synthesis, allowing for modifications at either the acid or the ester terminus to generate a diverse range of derivatives. Suberic acid and its derivatives are utilized in various industrial applications, including the synthesis of polymers and as pharmaceutical intermediates.[1] The exploration of suberic acid monoester derivatives in drug discovery is an emerging field with significant potential.

Anti-HIV Activity of Suberic Acid Monoester Derivatives

A notable example of the biological activity of suberic acid monoester derivatives is in the realm of anti-HIV research. A study focused on enhancing the lipophilicity and cellular uptake of nucleoside reverse transcriptase inhibitors (NRTIs) by conjugating them with dicarboxylic fatty acids, including suberic acid.

Quantitative Data: Anti-HIV Activity

The anti-HIV activity of 5'-O-suberate derivatives of several NRTIs was evaluated in vitro. The results demonstrated a significant enhancement in potency compared to the parent drugs.[2]

CompoundParent DrugEC₅₀ (nM)[2]Cytotoxicity (TC₅₀, nM)[2]Therapeutic Index (TC₅₀/EC₅₀)[2]
5'-O-Suberate derivative of AZTAZT0.1> 500> 5000
5'-O-Sebacate derivative of AZTAZT0.3> 500> 1667
5'-O-Dodecanedioate derivative of AZTAZT0.2> 500> 2500
3'-azido-3'-deoxythymidine (AZT)-8.0> 500> 62.5
5'-O-Suberate derivative of d4Td4T4.4> 1000> 227
2',3'-didehydro-2',3'-dideoxythymidine (d4T)-89.1> 1000> 11.2
Experimental Protocols

The synthesis of the 5'-O-suberate derivatives of NRTIs like AZT and d4T involves the esterification of the 5'-hydroxyl group of the nucleoside with a suberic acid monoester. A general synthetic scheme is as follows:

  • Protection of Suberic Acid: Suberic acid is first converted to its mono-ethyl ester, this compound, to protect one of the carboxylic acid groups.

  • Activation of the Carboxylic Acid: The remaining carboxylic acid group of this compound is activated, typically by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Esterification: The activated suberate is then reacted with the NRTI (e.g., AZT) in an appropriate solvent (e.g., pyridine or dichloromethane). The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Purification: The resulting 5'-O-suberate derivative of the NRTI is purified using column chromatography on silica gel.

The anti-HIV activity of the synthesized compounds is typically evaluated in a human T-cell line (e.g., MT-2 or CEM-SS cells) infected with a laboratory strain of HIV-1.

  • Cell Culture: Human T-cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Virus Infection: The cells are infected with HIV-1 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds and the parent drugs.

  • Incubation: The treated, infected cells are incubated for a period of 4-6 days.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA.

  • Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curves.

The cytotoxicity of the compounds is assessed in parallel with the anti-HIV assay using uninfected cells.

  • Cell Treatment: Uninfected human T-cells are treated with the same serial dilutions of the test compounds.

  • Incubation: The cells are incubated for the same duration as in the anti-HIV assay.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (TC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curves.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound + NRTI activation Activation of Carboxylic Acid start->activation esterification Esterification Reaction activation->esterification purification Column Chromatography esterification->purification product Purified Suberate-NRTI Conjugate purification->product hiv_assay Anti-HIV Assay (Infected T-cells) product->hiv_assay cyto_assay Cytotoxicity Assay (Uninfected T-cells) product->cyto_assay data_analysis Data Analysis hiv_assay->data_analysis cyto_assay->data_analysis ec50 EC₅₀ Determination data_analysis->ec50 tc50 TC₅₀ Determination data_analysis->tc50

Caption: Workflow for the synthesis and biological evaluation of suberate-NRTI conjugates.

Potential of this compound Derivatives as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Overexpression of certain HDACs is associated with the development of various cancers, making them an important target for cancer therapy.[4]

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is an FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.[4][5] SAHA is a derivative of suberic acid, which highlights the potential of the suberic acid scaffold in the design of HDAC inhibitors.

Mechanism of Action of Suberic Acid-Based HDAC Inhibitors

HDAC inhibitors typically consist of three key pharmacophoric features:

  • A zinc-binding group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. For SAHA, this is the hydroxamic acid moiety.

  • A linker region: This part of the molecule occupies the hydrophobic channel leading to the active site. In SAHA, the suberoyl group (derived from suberic acid) serves as the linker.

  • A cap group: This group interacts with the surface of the enzyme, often providing specificity. In SAHA, the anilide group acts as the cap.

This compound provides a readily available linker scaffold that can be chemically modified to incorporate various ZBGs and cap groups to generate novel HDAC inhibitors.

Signaling Pathway of HDAC Inhibition

hdac_inhibition_pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Outcomes HDAC Histone Deacetylase (HDAC) Histones_acetyl Acetylated Histones (Lysine-NH-Ac) HDAC->Histones_acetyl Deacetylation HAT Histone Acetyltransferase (HAT) Histones_deacetyl Deacetylated Histones (Lysine-NH₃⁺) HAT->Histones_deacetyl Acetylation Suberate_Deriv Suberic Acid-Based HDAC Inhibitor Suberate_Deriv->HDAC Inhibition Histones_deacetyl->HDAC Substrate DNA_compact Compact Chromatin (Transcriptionally Repressed) Histones_deacetyl->DNA_compact Histones_acetyl->HAT Substrate DNA_open Open Chromatin (Transcriptionally Active) Histones_acetyl->DNA_open Gene_Expression Tumor Suppressor Gene Expression DNA_open->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

Caption: Mechanism of action of suberic acid-based HDAC inhibitors.

Future Directions

The derivatization of this compound presents a promising avenue for the discovery of new therapeutic agents. Future research should focus on:

  • Synthesis of Novel Derivatives: A library of this compound derivatives with diverse cap groups and zinc-binding functionalities should be synthesized to explore the structure-activity relationship for HDAC inhibition.

  • Broad-Spectrum Biological Screening: These derivatives should be screened against a wide range of biological targets, including other enzymes, receptors, and ion channels, to identify novel activities beyond anti-HIV and anticancer effects.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Formulation Development: For derivatives with poor aqueous solubility, formulation strategies should be explored to enhance their bioavailability.

Conclusion

While research specifically on this compound derivatives is still in its early stages, the existing evidence for the biological activity of suberic acid monoester conjugates and the success of suberic acid-based HDAC inhibitors strongly support the potential of this chemical scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon, with detailed methodologies and clear visualizations to guide future investigations into the therapeutic applications of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ethyl hydrogen suberate, also known as monoethyl suberate or octanedioic acid monoethyl ester. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like prostaglandins and other complex molecules.[1] Two primary methods are presented: the direct partial esterification of suberic acid and the partial hydrolysis of diethyl suberate. These protocols include comprehensive step-by-step instructions, quantitative data, and safety precautions to ensure reproducible and efficient synthesis.

Introduction

Suberic acid, an eight-carbon dicarboxylic acid, and its derivatives are important building blocks in both chemical research and industry.[2] The selective mono-esterification of such symmetric dicarboxylic acids presents a unique challenge, requiring carefully controlled reaction conditions to minimize the formation of the diester byproduct.[2] this compound, the monoethyl ester of suberic acid, serves as a key precursor in the synthesis of various organic compounds.[1][2] This application note details two reliable methods for its preparation in a laboratory setting.

Method 1: Direct Partial Esterification of Suberic Acid

This method is the most straightforward approach for synthesizing this compound, involving the direct reaction of suberic acid with ethanol using an acid catalyst.[2] The reaction is a Fischer esterification, which is a reversible process.[3][4] By controlling the stoichiometry of the reactants and the reaction time, the formation of the monoester can be favored.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (17.4 g, 0.1 mol) and absolute ethanol (150 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of diethyl ether and 100 mL of cold water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted suberic acid and sulfuric acid) and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation
ParameterValue
Reactants
Suberic Acid17.4 g (0.1 mol)
Absolute Ethanol150 mL
Concentrated Sulfuric Acid2.7 mL (0.05 mol)
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Work-up
Extraction SolventDiethyl Ether
Washing SolutionsSaturated NaHCO₃, Brine
Expected Yield 40-60%

Method 2: Partial Hydrolysis of Diethyl Suberate

This alternative method involves the synthesis of diethyl suberate followed by its partial hydrolysis to yield the desired monoester. This approach can offer better control over the final product distribution.

Experimental Protocol

Part A: Synthesis of Diethyl Suberate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine suberic acid (17.4 g, 0.1 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).

  • Reflux: Heat the mixture to reflux for 8-12 hours.

  • Work-up: Follow steps 4-7 from Method 1 to isolate the crude diethyl suberate.

Part B: Partial Hydrolysis

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude diethyl suberate (from Part A) in 100 mL of ethanol.

  • Base Addition: Prepare a solution of potassium hydroxide (KOH) (5.6 g, 0.1 mol) in 50 mL of ethanol. Add this solution dropwise to the diethyl suberate solution at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: Add 100 mL of diethyl ether and 100 mL of water to the residue. The unreacted diethyl suberate will be in the ether layer. Separate the aqueous layer containing the potassium salt of the monoester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3 with concentrated hydrochloric acid.

  • Final Extraction: Extract the acidified aqueous layer with three 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation
ParameterValue
Reactants (Part B)
Diethyl Suberate~0.1 mol (from Part A)
Potassium Hydroxide5.6 g (0.1 mol)
Ethanol150 mL
Concentrated HClto pH 3
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4 hours
Work-up
Extraction SolventDiethyl Ether
Expected Yield 35-50% (from diethyl suberate)

Visualizations

Experimental Workflow: Direct Partial Esterification

G suberic_acid Suberic Acid reflux Reflux (4-6h) suberic_acid->reflux ethanol Ethanol ethanol->reflux catalyst H₂SO₄ catalyst->reflux rotovap Rotary Evaporation reflux->rotovap extraction Liquid-Liquid Extraction (Ether/Water) rotovap->extraction wash_bicarb Wash with NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify product This compound purify->product

Caption: Workflow for the direct synthesis of this compound.

Logical Relationship: Monoester vs. Diester Formation

G suberic_acid Suberic Acid (Diacid) monoester This compound (Monoester) suberic_acid->monoester + EtOH, H⁺ monoester->suberic_acid + H₂O, H⁺/OH⁻ diester Diethyl Suberate (Diester) monoester->diester + EtOH, H⁺ (Excess/Longer Time) diester->monoester + H₂O, OH⁻ (Controlled Hydrolysis)

Caption: Equilibrium relationship in the esterification of suberic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless liquid or low melting solid.

  • Molecular Formula: C₁₀H₁₈O₄[5][6]

  • Molecular Weight: 202.25 g/mol [5][6]

  • NMR Spectroscopy (¹H NMR): Expected signals for the ethyl group (triplet and quartet), and methylene protons of the suberate backbone.

  • IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch, ester C=O stretch, and carboxylic acid C=O stretch.

Conclusion

The protocols outlined provide reliable and adaptable methods for the synthesis of this compound. The choice between direct esterification and partial hydrolysis will depend on the desired purity, yield, and the availability of starting materials. Proper execution of the experimental procedures and purification steps is crucial for obtaining a high-quality product suitable for further applications in research and development.

References

Application Notes and Protocols for the Esterification of Suberic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of diethyl suberate, a valuable ester intermediate in organic synthesis, through the Fischer esterification of suberic acid with ethanol. Diethyl suberate and its derivatives are of significant interest in the pharmaceutical industry and materials science due to their potential applications as plasticizers, solvents, and precursors for more complex molecules. The described method is a classic acid-catalyzed esterification, a fundamental and widely used reaction in organic chemistry.

Reaction and Mechanism

The esterification of suberic acid with ethanol is a reversible reaction that yields diethyl suberate and water. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, and/or the water produced during the reaction is removed.

Reaction Scheme:

HOOC-(CH₂)₆-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₆-COOCH₂CH₃ + 2 H₂O (Suberic Acid) + (Ethanol) ⇌ (Diethyl Suberate) + (Water)

Experimental Protocols

Materials and Equipment

Materials:

  • Suberic acid (Octanedioic acid)

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

  • pH paper

Detailed Synthesis Protocol

A procedure adapted from the esterification of similar dicarboxylic acids is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine suberic acid, absolute ethanol, and toluene.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain the reflux for 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (to neutralize the acidic catalyst and any unreacted suberic acid).[1]

      • Saturated sodium chloride solution (brine) to reduce the solubility of the organic phase in the aqueous layer.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent (ethanol and toluene) under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude diethyl suberate can be further purified by vacuum distillation if a higher purity is required.

Data Presentation

The following tables summarize the key quantitative data for the esterification of suberic acid with ethanol.

Table 1: Reactant and Catalyst Quantities

Reactant/CatalystMolar Ratio (Suberic Acid:Ethanol)Catalyst Loading (% w/w of Suberic Acid)
Suberic Acid1-
Ethanol2.5-
Sulfuric Acid-2%

Data adapted from similar dicarboxylic acid esterifications.[1]

Table 2: Reaction Conditions and Expected Yield

ParameterValue
Reaction Temperature120 °C
Reaction Time4 hours
Expected Yield85-98%

Data adapted from similar dicarboxylic acid esterifications.[1]

Table 3: Physicochemical Properties of Diethyl Suberate

PropertyValue
Molecular Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 282 °C
Density 0.982 g/mL at 25 °C
Refractive Index 1.432 at 20 °C

Visualization

Fischer Esterification Mechanism

The following diagram illustrates the general mechanism of the acid-catalyzed Fischer esterification.

FischerEsterification RCOOH Carboxylic Acid (Suberic Acid) Protonated_RCOOH Protonated Carboxylic Acid RCOOH:e->Protonated_RCOOH:w + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH:e->Tetrahedral_Intermediate:w + Ethanol ROH Alcohol (Ethanol) Proton_Transfer Proton Transfer Tetrahedral_Intermediate:e->Proton_Transfer:w Protonated_Intermediate Protonated Intermediate Proton_Transfer:e->Protonated_Intermediate:w Protonated_Ester Protonated Ester Protonated_Intermediate:e->Protonated_Ester:w - H₂O Water_leaving H₂O Ester Ester (Diethyl Suberate) Protonated_Ester:e->Ester:w - H+

Caption: Fischer Esterification Mechanism.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of diethyl suberate.

ExperimentalWorkflow arrow arrow Start Start Mixing 1. Mixing of Reactants (Suberic Acid, Ethanol, Toluene) Start->Mixing Catalyst 2. Addition of H₂SO₄ Catalyst Mixing->Catalyst Reflux 3. Reflux at 120°C for 4h Catalyst->Reflux Cooling 4. Cooling to Room Temperature Reflux->Cooling Workup 5. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Cooling->Workup Drying 6. Drying of Organic Layer (Anhydrous MgSO₄) Workup->Drying Evaporation 7. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 8. Purification (Optional) (Vacuum Distillation) Evaporation->Purification End End Product (Diethyl Suberate) Evaporation->End Crude Product Purification->End

Caption: Synthesis of Diethyl Suberate Workflow.

References

Application Notes and Protocols: Selective Half-Saponification of Diethyl Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the selective half-saponification of diethyl suberate to produce ethyl hydrogen suberate (8-ethoxy-8-oxooctanoic acid). This compound is a valuable bifunctional intermediate in organic synthesis, notably used in the production of polymers and plasticizers.[1] The primary challenge in its synthesis via hydrolysis is controlling the reaction to favor the monoester product while minimizing the formation of the fully saponified suberic acid. This note details a standard batch protocol and an advanced reactive distillation method for enhanced selectivity, supported by quantitative data and procedural workflows.

Chemical Compound Data

A summary of the physical and chemical properties of the key reactants and products involved in the half-saponification of diethyl suberate.

PropertyDiethyl SuberateThis compoundSuberic Acid
IUPAC Name Diethyl octanedioate[2]8-ethoxy-8-oxooctanoic acid[3]Octanedioic acid
Molecular Formula C₁₂H₂₂O₄[2][4]C₁₀H₁₈O₄[3]C₈H₁₄O₄
Molar Mass 230.30 g/mol [2]202.25 g/mol [3]174.20 g/mol
Boiling Point 282 °C[5]-279 °C
Density 0.982 g/mL at 25 °C[5]-1.27 g/cm³
CAS Number 2050-23-9[2][5]14113-01-0[3]505-48-6

Reaction Pathway and Mechanism

Saponification is the base-catalyzed hydrolysis of an ester.[6][7] In the case of a diester like diethyl suberate, the reaction proceeds in a consecutive manner. The first saponification yields the desired monoester (this compound), which can then undergo a second saponification to yield the dicarboxylate salt (suberate), which upon acidic workup gives suberic acid.

G cluster_legend Reaction Legend A Diethyl Suberate (Diester) B This compound (Monoester - Desired Product) A->B + 1 eq. NaOH - EtOH C Suberic Acid (Diacid - Byproduct) B->C + 1 eq. NaOH - EtOH key1 Desired Pathway key2 Over-reaction Pathway

Caption: Consecutive reaction pathway for diethyl suberate saponification.

Experimental Protocols

Two primary methodologies are presented. Protocol 1 describes a standard, carefully controlled batch reaction. Protocol 2 outlines a more advanced method using reactive distillation to achieve higher selectivity, based on principles applied to similar diesters like diethyl adipate.[8][9]

This method relies on precise stoichiometric control and reaction monitoring to isolate the monoester before significant conversion to the diacid occurs.

Materials:

  • Diethyl suberate

  • Methanol (or Ethanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1M solutions

  • Diethyl ether (or Ethyl acetate) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of diethyl suberate in methanol (approx. 5-10 mL per gram of ester).

  • Base Addition: Separately, prepare a solution of 0.9-1.0 equivalents of NaOH in a minimal amount of water and add it to the flask. Using a slight sub-stoichiometric amount of base helps prevent over-reaction.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (40-60 °C) for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the monoester and diacid products.

  • Quenching and Solvent Removal: Once TLC indicates optimal conversion to the monoester, cool the mixture to room temperature and pour it into cold water.[10] Remove the alcohol solvent using a rotary evaporator.

  • Extraction (1): Extract the aqueous phase with diethyl ether (2 x 50 mL) to remove any unreacted diethyl suberate.

  • Acidification: Cool the remaining aqueous phase in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~2.[10] The monoester, being a carboxylic acid, will precipitate or become extractable.

  • Extraction (2): Extract the acidified aqueous phase with diethyl ether or ethyl acetate (3 x 80 mL).[10]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.[10]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

This advanced technique enhances the yield of the monoester by continuously removing it from the reaction zone as it forms, thereby preventing its subsequent hydrolysis to the diacid. Studies on the analogous diethyl adipate system have shown a dramatic increase in monoester conversion from 15.3% to 86% using this method.[8][9][11]

Apparatus:

  • A distillation setup equipped with a reaction vessel (reboiler), a distillation column, a condenser, and a distillate collection flask.

Procedure:

  • Charge Reactor: Charge the reaction vessel with diethyl suberate and an aqueous solution of NaOH (1.0 to 1.2 equivalents). The concentration of the NaOH solution can be optimized; studies on similar systems found a 40-60% excess of NaOH solution relative to the monoester concentration to be effective.[8][9]

  • Initiate Reaction and Distillation: Heat the mixture to boiling to initiate both the saponification reaction and the distillation process.

  • Continuous Removal: The intermediate product, this compound, along with ethanol and water, will vaporize and move up the distillation column. The less volatile disodium salt of suberic acid remains in the reactor.

  • Collection: The vapor is condensed and collected in the receiving flask. The process is continued until the desired amount of starting material has been consumed.

  • Workup: The distillate, containing the monoester, is worked up similarly to Protocol 1 (Steps 6-9) to isolate the final product. The key advantage is that the product in the distillate has been protected from the second hydrolysis step.

General Experimental Workflow

The following diagram illustrates the typical stages of a saponification experiment, from initial setup to final analysis of the product.

G start Start setup 1. Reaction Setup (Flask, Reagents, Stirrer) start->setup reaction 2. Saponification Reaction (Controlled Temp & Time) setup->reaction monitoring 3. In-Process Control (e.g., TLC Analysis) reaction->monitoring monitoring->reaction Continue Reaction workup 4. Quenching & Workup (Acidification, Extraction) monitoring->workup Proceed to Workup purification 5. Product Purification (Distillation/Chromatography) workup->purification analysis 6. Final Analysis (NMR, IR, GC-MS) purification->analysis end_node End Product: This compound analysis->end_node

Caption: General laboratory workflow for half-saponification of a diester.

Comparative Data

The choice of methodology significantly impacts the yield and selectivity of the monoester. The following data, derived from studies on the structurally similar diethyl adipate, illustrates the potential improvement when using advanced techniques.

MethodologySubstrate% Conversion to MonoesterKey FeatureReference
Standard Batch ReactionDiethyl Adipate15.3%Consecutive reaction in a single pot[8][9]
Reactive DistillationDiethyl Adipate86.0%Continuous removal of monoester product[8][9][11]

This table highlights the power of reactive distillation in overcoming the challenge of consecutive reactions to dramatically improve the yield of the desired intermediate product.[8]

References

Application Notes and Protocols: Ethyl Hydrogen Suberate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen suberate, a monoester of the C8 dicarboxylic acid suberic acid, serves as a valuable AB-type monomer for the synthesis of aliphatic polyesters. Its structure, containing both a carboxylic acid and an ethyl ester functional group, allows for self-condensation polymerization, yielding polymers with tailored properties suitable for various applications, including biodegradable materials and drug delivery matrices. This document provides detailed application notes and protocols for the synthesis of polyesters using this compound.

The primary polymerization method is step-growth polycondensation, specifically through a transesterification reaction. In this process, the carboxylic acid group of one monomer reacts with the ethyl ester group of another, eliminating ethanol as a byproduct. To achieve high molecular weight polymers, this reaction is typically carried out in the melt (bulk polymerization) under high temperatures and vacuum to efficiently remove the ethanol byproduct and drive the equilibrium towards polymer formation.[1][2][3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
AppearanceLiquid
Boiling Point184-186 °C (10 mmHg)
Density1.045 g/cm³
Table 2: Typical Properties of Polyesters Synthesized from AB-Type Monomers*
PropertyTypical Value Range
Number-Average Molecular Weight (Mn)9,500 - 36,000 g/mol [4]
Polydispersity Index (Đ)1.5 - 3.0[5]
Glass Transition Temperature (Tg)44 - 72 °C[4]
Melting Temperature (Tm)154 - 200 °C[4]
Decomposition Temperature (Td, 5%)> 318 °C[4]

*Data is based on analogous AB-type aromatic polyester systems and serves as a general guideline for what might be expected for polyesters derived from this compound.[4][5]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes the synthesis of a polyester from this compound via self-condensation in the melt.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (catalyst)

  • Antimony(III) oxide (catalyst, alternative)

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Schlenk line or similar inert gas setup

Procedure:

  • Monomer and Catalyst Charging:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

    • Charge the three-neck flask with this compound.

    • Add the catalyst, for example, Titanium(IV) isopropoxide, at a concentration of 0.05–0.2 mol% relative to the monomer.

  • Inerting the System:

    • Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a collection flask.

    • Purge the system with dry nitrogen for at least 30 minutes to remove any residual air and moisture.

  • First Stage: Pre-polymerization under Nitrogen:

    • Begin stirring and slowly heat the reaction mixture to 160-180 °C under a gentle flow of nitrogen.

    • Ethanol will begin to distill off as the initial condensation reaction proceeds.

    • Maintain these conditions for 2-4 hours, or until the rate of ethanol distillation significantly decreases. At this stage, a low molecular weight prepolymer is formed.

  • Second Stage: Polycondensation under Vacuum:

    • Gradually increase the temperature to 200-220 °C.

    • Slowly apply a vacuum, reducing the pressure to <1 mmHg over a period of 1-2 hours. This helps to avoid excessive foaming of the increasingly viscous reaction mixture.

    • Continue the polymerization under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase significantly as the polymer chain length grows.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.

    • For purification, dissolve the polymer in chloroform and precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring.[5]

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50 °C overnight to a constant weight.[5]

Visualizations

Experimental Workflow for Melt Polycondensation

G cluster_setup System Setup cluster_reaction Polymerization cluster_isolation Product Isolation charge_monomer Charge Ethyl Hydrogen Suberate and Catalyst purge_n2 Purge with Nitrogen charge_monomer->purge_n2 assemble_glassware Assemble Dry Glassware assemble_glassware->charge_monomer prepolymerization Stage 1: Pre-polymerization (160-180°C, N2) Ethanol Distills purge_n2->prepolymerization polycondensation Stage 2: Polycondensation (200-220°C, High Vacuum) Viscosity Increases prepolymerization->polycondensation cool_down Cool to Room Temp polycondensation->cool_down dissolve Dissolve in Chloroform cool_down->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry

Caption: Workflow for polyester synthesis via melt polycondensation.

Logical Relationship of Polymerization

G Monomer This compound (A-B Monomer) Prepolymer Oligomers / Prepolymer Monomer->Prepolymer Self-Condensation (Transesterification) Polymer High Molecular Weight Polyester Prepolymer->Polymer Further Condensation Byproduct Ethanol (Removed by Vacuum) Prepolymer->Byproduct Polymer->Byproduct

Caption: Step-growth polymerization of an AB-type monomer.

References

Ethyl hydrogen suberate as a plasticizer in PVC

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of ethyl hydrogen suberate's potential as a primary plasticizer in polyvinyl chloride (PVC) formulations is presented in this application note. Given the limited direct research on this compound in this specific application, this document outlines detailed protocols and expected performance metrics based on analogous monoester and diester plasticizers derived from dicarboxylic acids. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel, potentially safer plasticizers for PVC.

Introduction

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers like PVC. Traditional phthalate-based plasticizers have faced increasing scrutiny due to health and environmental concerns, driving the search for viable alternatives. This compound, a monoester of suberic acid, presents a promising candidate due to its potential for lower migration rates and a more favorable toxicological profile compared to some conventional plasticizers. Its bifunctional nature, containing both an ester and a carboxylic acid group, may offer unique interactions with the PVC matrix.

This document provides a comprehensive set of protocols for the preparation and evaluation of PVC films plasticized with this compound. The methodologies cover the assessment of key performance indicators, including mechanical properties, thermal stability, and migration resistance.

Materials and Equipment

2.1 Materials

  • Polyvinyl chloride (PVC) resin (e.g., K-value 67)

  • This compound (CAS No. 14113-01-0)

  • Dioctyl phthalate (DOP) or Di(2-ethylhexyl) terephthalate (DEHT) (as a reference plasticizer)

  • Thermal stabilizer (e.g., zinc stearate or a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethanol

  • Acetic acid

  • Distilled water

2.2 Equipment

  • Two-roll mill or internal mixer

  • Hydraulic hot press

  • Universal testing machine (for tensile tests)

  • Thermogravimetric analyzer (TGA)

  • Differential scanning calorimeter (DSC)

  • Analytical balance

  • Glass vials

  • Oven

  • Desiccator

Experimental Protocols

Preparation of Plasticized PVC Films (Solvent Casting Method)

A standardized method for preparing PVC films is crucial for ensuring the comparability of results. The solvent casting technique is suitable for laboratory-scale preparation.

Protocol:

  • Accurately weigh 100 parts by weight of PVC resin.

  • Weigh the desired amount of this compound (e.g., 40, 50, 60 parts per hundred of resin - phr).

  • Add 2 phr of a thermal stabilizer (e.g., zinc stearate).

  • Dissolve the PVC resin, this compound, and thermal stabilizer in an appropriate volume of tetrahydrofuran (THF) in a sealed container.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Cast the solution onto a clean, flat glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24 hours.

  • Dry the resulting film in a vacuum oven at 50°C for another 24 hours to remove any residual solvent.

  • Prepare control samples using a standard plasticizer like DOP or DEHT following the same procedure.

G cluster_prep PVC Film Preparation weigh Weigh PVC, Plasticizer, & Stabilizer dissolve Dissolve in THF weigh->dissolve cast Cast on Glass Plate dissolve->cast evaporate Solvent Evaporation (24h at RT) cast->evaporate dry Vacuum Drying (24h at 50°C) evaporate->dry film Final PVC Film dry->film

Fig. 1: Workflow for PVC film preparation via solvent casting.
Evaluation of Mechanical Properties

The plasticizing effect is most directly observed through changes in the mechanical properties of the PVC.

Protocol (based on ASTM D882):

  • Cut the prepared PVC films into dumbbell-shaped specimens of standard dimensions.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Measure the tensile strength, elongation at break, and 100% modulus using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).

  • Test at least five specimens for each formulation and calculate the average values.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and the effect of the plasticizer on the glass transition temperature (Tg).

TGA Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC film into a TGA crucible.

  • Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of degradation (Tonset) and the temperature of maximum degradation rate (Tmax).

DSC Protocol:

  • Seal a small sample (5-10 mg) of the PVC film in an aluminum DSC pan.

  • Heat the sample from -50°C to 150°C at a heating rate of 10°C/min to erase the thermal history.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Heat the sample again from -50°C to 150°C at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.

G cluster_thermal Thermal Analysis Workflow cluster_tga TGA cluster_dsc DSC start PVC Film Sample tga_prep Weigh 5-10 mg start->tga_prep dsc_prep Seal 5-10 mg start->dsc_prep tga_run Heat 30-600°C (10°C/min, N2) tga_prep->tga_run tga_result Determine T-onset & T-max tga_run->tga_result dsc_heat1 1st Heat to 150°C dsc_prep->dsc_heat1 dsc_cool Cool to -50°C dsc_heat1->dsc_cool dsc_heat2 2nd Heat to 150°C dsc_cool->dsc_heat2 dsc_result Determine Tg dsc_heat2->dsc_result

Fig. 2: Workflow for thermal analysis of plasticized PVC films.
Migration Resistance Test (Solvent Extraction)

This test evaluates the permanence of the plasticizer within the PVC matrix when exposed to various solvents.

Protocol:

  • Cut circular specimens (e.g., 2 cm diameter) from the PVC films and weigh them accurately (W1).

  • Immerse the specimens in separate vials containing different solvents (e.g., petroleum ether, 10% ethanol, 30% acetic acid, and distilled water) at 23 ± 2°C for 24 hours.

  • Remove the films from the solvents, wash them thoroughly with distilled water, and dry them in a vacuum oven at 50°C until a constant weight is achieved (W2).

  • Calculate the percentage of weight loss due to plasticizer migration using the following formula: Weight Loss (%) = [(W1 - W2) / W1] x 100

Expected Results and Data Presentation

As direct experimental data for this compound in PVC is not widely available, the following tables present analogous data from studies on suberate diesters (e.g., di(2-ethylhexyl) suberate, D2EHSu) and other monoester plasticizers to provide a baseline for expected performance.[1][2]

Table 1: Analogous Mechanical Properties of Plasticized PVC (50 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
DOP (Reference)18 - 22300 - 3508 - 10
D2EHSu (Analogous)19 - 24320 - 3807 - 9
This compound (Expected)19 - 25300 - 3607 - 10

Table 2: Analogous Thermal Properties of Plasticized PVC (50 phr)

PlasticizerGlass Transition Temp. (Tg, °C)Onset Degradation Temp. (Tonset, °C)
DOP (Reference)-20 to -30~250
D2EHSu (Analogous)-15 to -25~280
This compound (Expected)-10 to -20~270

Table 3: Analogous Migration Resistance of Plasticized PVC (50 phr, 24h immersion)

SolventDOP (% Weight Loss)D2EHSu (% Weight Loss)This compound (Expected % Weight Loss)
Petroleum Ether8 - 125 - 84 - 7
10% Ethanol1 - 2< 1< 1
30% Acetic Acid2 - 41 - 31 - 3
Distilled Water< 0.5< 0.5< 0.5

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound as a novel plasticizer for PVC. Based on data from structurally similar compounds, it is anticipated that this compound will demonstrate comparable mechanical properties to conventional plasticizers, with potentially improved thermal stability and migration resistance. The presence of a free carboxylic acid group might lead to specific interactions with the PVC polymer chains, influencing its performance characteristics. The successful application of these protocols will enable a thorough assessment of this compound's viability as a safe and effective alternative to traditional phthalate plasticizers.

References

Application Notes and Protocols for the Enzyme-Catalyzed Hydrolysis of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzyme-catalyzed hydrolysis of ethyl hydrogen suberate, a reaction with applications in organic synthesis and drug development. The process utilizes common commercially available enzymes, Porcine Liver Esterase (PLE) and Candida antarctica Lipase B (CALB), to selectively cleave the ethyl ester of this compound, yielding suberic acid and ethanol.

Introduction

This compound is a monoester of the C8 dicarboxylic acid, suberic acid. Its enzymatic hydrolysis offers a mild and selective method for the production of suberic acid, a valuable building block in the synthesis of polymers, plasticizers, and pharmaceuticals.[1][2][3] This biocatalytic approach avoids the harsh conditions associated with chemical hydrolysis, such as strong acids or bases, which can lead to side reactions and purification challenges.[4][5][6]

The enzymes Porcine Liver Esterase (PLE, EC 3.1.1.1) and Candida antarctica Lipase B (CALB, EC 3.1.1.3) are well-characterized hydrolases known for their broad substrate specificity and utility in organic synthesis.[7][8][9][10] They catalyze the hydrolysis of ester bonds through a serine hydrolase mechanism involving a catalytic triad of serine, histidine, and a dicarboxylic acid (aspartate or glutamate).[11]

Enzyme Selection and Characteristics

Porcine Liver Esterase (PLE)

PLE is a serine esterase widely used for the asymmetric hydrolysis of a variety of esters.[7][11] It exhibits high catalytic activity in aqueous buffer systems and is commercially available in lyophilized powder form.

Candida antarctica Lipase B (CALB)

CALB is a highly stable and versatile lipase, often used in its immobilized form (e.g., Novozym® 435). It displays excellent activity in both aqueous and organic media and is known for its broad substrate tolerance.[8][10]

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, kinetic and yield data for the hydrolysis of this compound catalyzed by PLE and CALB. These values are based on literature data for similar dicarboxylic acid monoesters and are intended to serve as a baseline for experimental design.

Table 1: Kinetic Parameters for the Hydrolysis of this compound

EnzymeApparent K_m (mM)Apparent V_max (µmol/min/mg enzyme)
Porcine Liver Esterase (PLE)1540
Candida antarctica Lipase B (CALB)2055

Table 2: Reaction Conditions and Product Yields

EnzymeSubstrate Conc. (mM)Enzyme Conc. (mg/mL)pHTemp. (°C)Reaction Time (h)Suberic Acid Yield (%)
Porcine Liver Esterase (PLE)501.08.0256>95
Candida antarctica Lipase B (CALB)502.07.0308>98

Signaling Pathways and Experimental Workflows

Enzymatic_Hydrolysis_Mechanism cluster_enzyme Enzyme Active Site Ser-OH Serine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ser-OH->Tetrahedral_Intermediate 2. Nucleophilic Attack His Histidine (Base) Asp/Glu Asp/Glu (Acid) EHS This compound EHS->Ser-OH 1. Substrate Binding Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme 3. Ethanol Release Ethanol Ethanol Acyl_Enzyme->Ethanol Suberic_Acid Suberic Acid Acyl_Enzyme->Suberic_Acid 5. Product Release Water Water Water->Acyl_Enzyme 4. Hydrolysis Enzyme_Regen Regenerated Enzyme Suberic_Acid->Enzyme_Regen Enzyme_Regen->Ser-OH Catalytic Cycle

Caption: Mechanism of enzyme-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis cluster_quant 4. Quantification Prepare_Substrate Prepare Ethyl Hydrogen Suberate Solution Mix_Reagents Combine Substrate, Buffer, and Enzyme Solution Prepare_Substrate->Mix_Reagents Prepare_Buffer Prepare Phosphate or Borate Buffer Prepare_Buffer->Mix_Reagents Prepare_Enzyme Prepare Enzyme Solution (PLE or CALB) Prepare_Enzyme->Mix_Reagents Incubate Incubate at Controlled Temperature and pH Mix_Reagents->Incubate Monitor Monitor Reaction Progress (e.g., Titration) Incubate->Monitor Quench Stop Reaction (e.g., Acidification) Monitor->Quench Extract Extract Products (e.g., with Ethyl Acetate) Quench->Extract Analyze_Products Analyze Products by HPLC (Suberic Acid) and GC (Ethanol) Extract->Analyze_Products Quantify Quantify Suberic Acid and Ethanol Analyze_Products->Quantify Calculate_Yield Calculate Reaction Yield Quantify->Calculate_Yield

Caption: Experimental workflow for enzymatic hydrolysis of this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound using Porcine Liver Esterase (PLE)

Materials:

  • This compound

  • Porcine Liver Esterase (lyophilized powder, ≥15 units/mg solid)

  • Borate buffer (10 mM, pH 8.0)

  • Sodium hydroxide (NaOH) solution (10 mM, standardized)

  • pH meter and automatic titrator (optional)

  • Magnetic stirrer and stir bar

  • Constant temperature water bath (25°C)

  • Reaction vessel

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to ensure solubility in the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1% v/v) to avoid enzyme denaturation.

  • Enzyme Preparation: Immediately before use, prepare a solution of PLE in cold borate buffer (10 mM, pH 8.0) to the desired concentration (e.g., 1.0 mg/mL). Keep the enzyme solution on ice.

  • Reaction Setup: In a temperature-controlled reaction vessel, add the borate buffer and the this compound stock solution to achieve the desired final substrate concentration (e.g., 50 mM). Allow the solution to equilibrate to 25°C with gentle stirring.

  • Initiation of Reaction: Initiate the hydrolysis by adding the PLE solution to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0. This can be done using a pH meter and manually adding the NaOH solution or by using an automatic titrator. The rate of NaOH consumption is directly proportional to the rate of suberic acid formation.

  • Reaction Termination: Once the reaction has reached completion (indicated by the cessation of NaOH consumption), terminate the reaction by acidifying the mixture to pH 2-3 with dilute HCl.

  • Product Isolation and Analysis: Extract the suberic acid from the acidified reaction mixture with an organic solvent such as ethyl acetate. The organic extracts can then be dried, concentrated, and analyzed by methods such as HPLC to determine the yield and purity of the suberic acid.

Protocol 2: Hydrolysis of this compound using Candida antarctica Lipase B (CALB)

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (50 mM, pH 7.0)

  • Magnetic stirrer and stir bar

  • Shaking incubator or orbital shaker (30°C)

  • Reaction vessel (e.g., screw-capped vial)

Procedure:

  • Substrate Preparation: Prepare a solution of this compound in the phosphate buffer (50 mM, pH 7.0) to the desired final concentration (e.g., 50 mM).

  • Reaction Setup: Add the substrate solution and the immobilized CALB (e.g., 2.0 mg/mL) to a reaction vessel.

  • Initiation of Reaction: Place the reaction vessel in a shaking incubator set at 30°C and agitate to ensure proper mixing.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals. The reaction in each aliquot can be stopped by filtering out the immobilized enzyme. The concentration of suberic acid in the filtrate can be determined by HPLC.

  • Reaction Termination: After the desired reaction time or upon reaching completion, terminate the reaction by filtering off the immobilized enzyme. The immobilized enzyme can be washed and potentially reused.

  • Product Isolation and Analysis: The filtrate containing the suberic acid can be further purified if necessary, for example, by extraction as described in Protocol 1. The final yield and purity are determined by HPLC.

Analytical Methods

Quantification of Suberic Acid by High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is suitable for the separation of dicarboxylic acids.[1]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., dilute phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) can be used.[1]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carboxyl groups of suberic acid.

  • Quantification: A calibration curve should be prepared using standard solutions of suberic acid of known concentrations to quantify the amount of product in the reaction samples.

Quantification of Ethanol by Gas Chromatography (GC)
  • Column: A column suitable for the separation of volatile polar compounds, such as a wax column (e.g., Carbowax) or a porous polymer column (e.g., Porapak Q), is recommended.[2][11]

  • Carrier Gas: Helium or nitrogen can be used as the carrier gas.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used for ethanol analysis.

  • Quantification: An internal standard (e.g., n-propanol or isobutanol) should be used to improve the accuracy and reproducibility of the quantification. A calibration curve is prepared by analyzing standard solutions of ethanol with the internal standard.

Conclusion

The enzyme-catalyzed hydrolysis of this compound using Porcine Liver Esterase or Candida antarctica Lipase B provides an efficient and selective method for the synthesis of suberic acid. The protocols and analytical methods described in these application notes offer a comprehensive guide for researchers and professionals in the fields of biocatalysis and drug development to implement and optimize this valuable transformation.

References

Prospective Application of Ethyl Hydrogen Suberate in Drug Delivery Systems: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl hydrogen suberate, a derivative of the dicarboxylic acid suberic acid, presents a promising, yet underexplored, platform for the development of novel drug delivery systems. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows it to be a versatile building block in the synthesis of biodegradable polyesters.[1] These polyesters can be formulated into nanoparticles, microparticles, or hydrogels to encapsulate therapeutic agents, offering controlled and targeted drug release.

The incorporation of this compound into a polymer backbone can impart desirable physicochemical properties to the resulting drug carrier. The aliphatic chain of suberic acid contributes to the polymer's flexibility and biodegradability, while the ester linkages are susceptible to hydrolysis, enabling the gradual release of the encapsulated drug and the degradation of the polymer into biocompatible byproducts.[2]

This document outlines a theoretical framework for the application of this compound in drug delivery, providing hypothetical protocols for the synthesis of a polyester-based on this monomer, its formulation into drug-loaded nanoparticles, and the characterization of these nanoparticles. The quantitative data presented are hypothetical and based on typical values reported for similar biodegradable polyester systems.

Hypothetical Performance Characteristics

The following table summarizes the projected quantitative data for a hypothetical drug delivery system based on a polyester synthesized from this compound. These values are intended for illustrative purposes to guide potential research and development.

ParameterProjected Value
Nanoparticle Size (Diameter) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Drug Loading Capacity (%) 5 - 15% (w/w)
Encapsulation Efficiency (%) 70 - 90%
Zeta Potential -20 to -40 mV
In Vitro Drug Release (72h) 60 - 80%

Experimental Protocols

I. Synthesis of Poly(ethyl suberate-co-glycol) - A Hypothetical Biodegradable Polyester

This protocol describes a potential method for the synthesis of a biodegradable polyester using this compound and a diol (e.g., ethylene glycol) via melt polycondensation.

Materials:

  • This compound

  • Ethylene glycol

  • Titanium (IV) isopropoxide (catalyst)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser

  • Schlenk line

Procedure:

  • Monomer Charging: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of this compound and ethylene glycol.

  • Catalyst Addition: Add the catalyst, titanium (IV) isopropoxide, at a concentration of 0.1 mol% relative to the diacid monomer.

  • First Stage Polycondensation: Heat the reaction mixture to 180°C under a slow stream of nitrogen gas with continuous stirring. Maintain these conditions for 4 hours to facilitate the initial esterification and removal of water.

  • Second Stage Polycondensation (High Vacuum): Gradually increase the temperature to 220°C and apply a high vacuum (less than 1 Torr). Continue the reaction for 8-12 hours to increase the molecular weight of the polymer.

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of chloroform and precipitate it by adding an excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C for 48 hours.

  • Characterization: Characterize the synthesized polymer for its molecular weight, polydispersity, and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_synthesis Polymer Synthesis Workflow Monomers This compound + Ethylene Glycol Reaction_Vessel Three-Necked Flask Monomers->Reaction_Vessel Catalyst Titanium (IV) Isopropoxide Catalyst->Reaction_Vessel Stage1 Polycondensation Stage 1 (180°C, N2) Reaction_Vessel->Stage1 Stage2 Polycondensation Stage 2 (220°C, Vacuum) Stage1->Stage2 Purification Dissolution in Chloroform & Precipitation in Methanol Stage2->Purification Drying Vacuum Drying Purification->Drying Characterization GPC & NMR Analysis Drying->Characterization

Hypothetical workflow for the synthesis of a biodegradable polyester.

II. Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol outlines a hypothetical procedure for formulating nanoparticles from the synthesized poly(ethyl suberate-co-glycol) and encapsulating a model hydrophobic drug.

Materials:

  • Poly(ethyl suberate-co-glycol)

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Acetone (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (0.5% w/v in deionized water) (stabilizer)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Glass vials

  • Rotary evaporator

  • Ultracentrifuge

  • Particle size analyzer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of poly(ethyl suberate-co-glycol) and the model drug in acetone.

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of PVA in deionized water and filter it through a 0.22 µm syringe filter.

  • Nanoprecipitation: While stirring the aqueous PVA solution at a moderate speed, add the organic phase dropwise using a syringe pump at a constant flow rate.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder.

  • Characterization: Determine the particle size, polydispersity index, and zeta potential of the nanoparticles using a particle size analyzer. Calculate the drug loading and encapsulation efficiency using a suitable analytical method like HPLC.

Potential Targeted Signaling Pathway: An Illustrative Example

Drug delivery systems based on this compound-derived polymers could be utilized to deliver anticancer drugs that target specific signaling pathways involved in tumor growth and proliferation. For instance, if paclitaxel is the encapsulated drug, it would primarily target the microtubule dynamics, leading to the activation of the spindle assembly checkpoint and subsequent apoptosis. The following diagram illustrates a simplified representation of a signaling pathway that could be influenced.

G cluster_pathway Simplified Apoptotic Signaling Pathway Paclitaxel_NP Paclitaxel-Loaded Nanoparticle Microtubules Microtubule Stabilization Paclitaxel_NP->Microtubules SAC Spindle Assembly Checkpoint Activation Microtubules->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APC_C inhibits Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest CyclinB Cyclin B Accumulation APC_C->CyclinB degrades Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Illustrative signaling pathway targeted by a delivered anticancer drug.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols and data are hypothetical and intended to serve as a conceptual guide. Researchers should conduct their own thorough literature review and experimental validation.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing ethyl hydrogen suberate. This monomer offers a versatile platform for creating polymers with potential applications in controlled drug delivery and other biomedical fields. The protocols are based on established principles of polyester synthesis and provide a foundation for further research and development.

Introduction

Biodegradable polymers are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and medical implants. Their ability to degrade into non-toxic byproducts that can be safely metabolized or excreted by the body eliminates the need for surgical removal of the polymer matrix after its therapeutic purpose has been served. Aliphatic polyesters are a prominent class of biodegradable polymers due to their susceptibility to hydrolysis of the ester linkages.

This compound, a monoester of the C8 dicarboxylic acid suberic acid, is an attractive AB-type monomer for the synthesis of biodegradable polyesters. Suberic acid is a naturally occurring diacid, which enhances the biocompatibility profile of the resulting polymers. The presence of both a carboxylic acid and an ethyl ester group on the same molecule allows for self-polycondensation reactions, simplifying the polymerization process compared to the use of two distinct monomers (e.g., a diacid and a diol). The resulting polyesters are expected to be biodegradable, with degradation rates tunable by altering polymer properties such as crystallinity and molecular weight.

Polymer Synthesis Strategy

The primary route for the polymerization of this compound is a two-step melt polycondensation. This method is commonly employed for the synthesis of polyesters from AB-type monomers.

  • Transesterification: In the first step, the ethyl ester groups of the monomer undergo transesterification at elevated temperatures in the presence of a catalyst. This process results in the formation of oligomers and the release of ethanol.

  • Polycondensation: The second step involves applying a high vacuum at a higher temperature to drive the equilibrium towards the formation of a high molecular weight polymer by removing the condensation byproducts (primarily water from the esterification of the carboxylic acid end groups and any remaining ethanol).

Expected Polymer Properties

PropertyExpected Value RangeNotes
Molecular Weight (Mn) 10,000 - 50,000 g/mol Dependent on polymerization conditions (time, temperature, vacuum). Higher values are achievable with optimized conditions.
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.
Glass Transition Temp. (Tg) -60 to -40 °CExpected to be low due to the flexible aliphatic backbone.
Melting Temperature (Tm) 50 - 70 °CDependent on crystallinity, which is influenced by molecular weight and thermal history.
Degradation Biodegradable via hydrolysisThe ester linkages are susceptible to both enzymatic and non-enzymatic hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Biodegradable Polyester via Self-Polycondensation of this compound

Materials:

  • This compound (Monomer)

  • Antimony trioxide (Sb₂O₃) or Tin(II) 2-ethylhexanoate (Catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation head with a condenser and receiving flask

  • Nitrogen inlet

  • High-vacuum pump with a cold trap

  • Heating mantle with a temperature controller

  • Schlenk line or similar inert gas setup

Procedure:

  • Monomer and Catalyst Charging:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

    • Charge the three-neck flask with a known amount of this compound.

    • Add the catalyst (e.g., 0.05 mol% Sb₂O₃ relative to the monomer).

  • Transesterification Step:

    • Begin stirring the mixture and purge the system with dry nitrogen for at least 30 minutes to remove any residual air.

    • Heat the reaction mixture to 150-160 °C under a slow, continuous flow of nitrogen.

    • Maintain this temperature for 2-3 hours. During this time, ethanol will be generated and should be collected in the receiving flask. The reaction mixture will become more viscous as oligomers form.

  • Polycondensation Step:

    • Gradually increase the temperature to 180-200 °C.

    • Slowly apply a high vacuum (e.g., < 1 mbar) to the system. Be cautious to avoid excessive foaming as residual volatiles are removed.

    • Continue the reaction under high vacuum and elevated temperature for 4-6 hours. The viscosity of the polymer melt will increase significantly. The reaction is complete when the desired viscosity is reached or when no more volatiles are being distilled.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid mass. It can be removed by carefully breaking the flask (if necessary and acceptable) or by dissolving the polymer in a suitable solvent like chloroform.

    • If dissolved, the polymer can be precipitated by pouring the solution into a non-solvent such as cold methanol.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyester

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Sample Preparation: Dissolve a small amount of the dried polymer (e.g., 2-3 mg/mL) in a suitable solvent for GPC analysis, such as chloroform or tetrahydrofuran (THF).

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: Accurately weigh a small amount of the dried polymer (e.g., 5-10 mg) into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again to the upper temperature at the same rate.

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step-change in the heat flow curve. Determine the melting temperature (Tm) as the peak of the melting endotherm.

Potential Applications in Drug Delivery

Polyesters derived from this compound are promising candidates for various drug delivery applications due to their expected biodegradability and biocompatibility.

  • Nanoparticle and Microparticle Formulation: The polymer can be formulated into nanoparticles or microparticles for the encapsulation and controlled release of therapeutic agents.[1] These particles can be prepared using techniques such as nanoprecipitation or emulsion evaporation.

  • Injectable Drug Depots: The polymer can be used to form in-situ forming implants or injectable drug depots for localized and sustained drug delivery.

  • Hydrogels: Copolymers of this compound with other monomers could be synthesized to create biodegradable hydrogels for drug delivery and tissue engineering applications.

The drug release from these systems would be governed by the degradation of the polymer matrix, which can be tailored by controlling the polymer's molecular weight and crystallinity.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Start: this compound transesterification Transesterification (150-160°C, N₂) start->transesterification polycondensation Polycondensation (180-200°C, Vacuum) transesterification->polycondensation polymer Crude Polymer polycondensation->polymer dissolution Dissolution in Chloroform polymer->dissolution precipitation Precipitation in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying gpc GPC (Mn, Mw, PDI) drying->gpc dsc DSC (Tg, Tm) drying->dsc drug_formulation Drug Formulation (Nanoparticles) dsc->drug_formulation

Caption: Workflow for the synthesis and characterization of biodegradable polyester from this compound.

Drug_Delivery_Pathway cluster_delivery Drug Delivery System cluster_body In Vivo Environment NP Drug-Loaded Polymer Nanoparticle hydrolysis Polymer Hydrolysis (Biodegradation) NP->hydrolysis Uptake & Environmental Exposure drug_release Sustained Drug Release hydrolysis->drug_release target_cell Target Cell drug_release->target_cell therapeutic_effect Therapeutic Effect target_cell->therapeutic_effect

Caption: Hypothetical pathway for drug delivery using a biodegradable polymer nanoparticle.

References

Application Notes and Protocols for the Rosenmund Reduction of Ethyl Hydrogen Suberate Acid Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the Rosenmund reduction of ethyl hydrogen suberate acid chloride to synthesize ethyl 7-formylheptanoate. This reaction is a crucial step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, for the production of aldehydes from acid chlorides.

Introduction

The Rosenmund reduction is a catalytic hydrogenation process that selectively reduces an acyl chloride to an aldehyde.[1] The reaction was first reported by Karl Wilhelm Rosenmund in 1918.[1] It utilizes a palladium catalyst supported on barium sulfate (Pd/BaSO₄), often referred to as the Rosenmund catalyst.[2][3] The barium sulfate support has a low surface area, which helps to reduce the activity of the palladium, thereby preventing the over-reduction of the aldehyde to a primary alcohol.[1][3] For highly reactive acyl chlorides, the catalyst's activity can be further attenuated by the addition of a "poison," such as thioquinanthrene or thiourea.[2][3] This controlled reduction is essential for achieving high yields of the desired aldehyde.[4]

The reaction must be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the acid chloride to the corresponding carboxylic acid.[4] The general transformation is depicted below:

R-COCl + H₂ --(Pd/BaSO₄, poison)--> R-CHO + HCl

This document outlines the specific experimental setup for the reduction of this compound acid chloride, a long-chain aliphatic acid chloride monoester.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process for the Rosenmund reduction of this compound acid chloride.

Rosenmund_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start setup Assemble and Dry Glassware start->setup 1. catalyst_prep Prepare Catalyst Suspension setup->catalyst_prep 2. addition Add this compound Acid Chloride catalyst_prep->addition 3. hydrogenation Introduce Hydrogen Gas addition->hydrogenation 4. monitoring Monitor Reaction Progress (e.g., TLC, GC) hydrogenation->monitoring 5. filtration Filter Catalyst monitoring->filtration 6. extraction Solvent Extraction filtration->extraction 7. purification Purify by Distillation/Chromatography extraction->purification 8. product Obtain Ethyl 7-formylheptanoate purification->product 9. characterization Characterize Product (NMR, IR, MS) product->characterization 10. end End characterization->end 11.

Caption: Experimental workflow for the Rosenmund reduction.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Rosenmund reduction of long-chain fatty acid chlorides.[5]

Materials:

  • This compound acid chloride

  • Palladium on barium sulfate (5% Pd)

  • Anhydrous toluene (or xylene)[4]

  • Catalyst poison (e.g., quinoline-sulfur or thiourea) - optional, for highly reactive substrates[4]

  • Hydrogen gas (high purity)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Hydrogenation apparatus (e.g., balloon or gas burette system)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a condenser, and a glass stopper. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add 5% palladium on barium sulfate (approximately 0.1 g per 1 g of acid chloride) and anhydrous toluene (10-20 mL per 1 g of acid chloride). If a catalyst poison is required, it should be added at this stage.

  • Reaction Initiation: Vigorously stir the suspension and heat the mixture to a gentle reflux.

  • Substrate Addition: Dissolve this compound acid chloride in a minimal amount of anhydrous toluene and add it dropwise to the heated catalyst suspension.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas by bubbling it through the reaction mixture. Maintain a continuous, gentle stream of hydrogen. The evolved hydrogen chloride gas can be neutralized by passing it through a trap containing a basic solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting acid chloride is no longer detectable. Over-reduction to the alcohol should also be monitored.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and replace the hydrogen atmosphere with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of anhydrous toluene.

  • Solvent Removal: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl 7-formylheptanoate can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data expected from the Rosenmund reduction of a long-chain aliphatic acid chloride monoester.

ParameterValueReference
Substrate This compound acid chloride-
Product Ethyl 7-formylheptanoate-
Catalyst Loading 5% Pd on BaSO₄[4]
Solvent Anhydrous Toluene or Xylene[4]
Reaction Temperature Reflux[4]
Reaction Time 1 - 6 hours (substrate dependent)[4]
Typical Yield 70 - 90%[4][5]
Product Purity (after purification) >95%[5]

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, away from ignition sources.[6]

  • Palladium catalysts can be pyrophoric, especially after the reaction when they are dry and in contact with air. Handle the used catalyst with care.[6]

  • Acyl chlorides are corrosive and react with moisture. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen chloride gas is evolved during the reaction and is corrosive. Use a trap to neutralize the gas.

By following these detailed application notes and protocols, researchers can effectively perform the Rosenmund reduction of this compound acid chloride to obtain the desired aldehyde in good yield and purity.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl hydrogen suberate, with the molecular formula C10H18O4, is a monoester derivative of the dicarboxylic acid, suberic acid.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile intermediate in organic synthesis, including the production of polymers and plasticizers.[2] Accurate characterization is crucial to confirm its structural identity and assess its purity following synthesis.[2] This document provides detailed application notes and protocols for the primary analytical techniques used to characterize this compound.

1. Chromatographic Analysis for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the purity and chemical homogeneity of this compound.[2] This technique separates compounds based on their polarity.

1.1. Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: A C18 (Octadecylsilane) column, which provides a nonpolar surface for hydrophobic interactions.[2]

  • Mobile Phase: A gradient mixture of acetonitrile and water (both HPLC grade). The composition of the mobile phase determines the retention and selectivity.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm (for detection of the carbonyl groups).[2]

    • Gradient Elution:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: Linear gradient from 30% to 90% Acetonitrile

      • 15-18 min: 90% Acetonitrile

      • 18-20 min: Return to 30% Acetonitrile and equilibrate for the next injection.

  • Data Analysis: A pure sample should ideally show a single, sharp, and symmetrical peak. The presence of other peaks may indicate impurities like unreacted suberic acid or the diethyl suberate diester. Purity can be quantified by comparing the area of the main peak to the total area of all peaks.[2]

1.2. Quantitative Data Summary

ParameterValue/DescriptionReference
Stationary Phase C18 (Octadecylsilane)[2]
Mobile Phase Acetonitrile/Water mixture[2]
Detection UV at 210 nm[2]
Expected Result A single major peak for a pure sample[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound.[2] Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[2]

2.1. Experimental Protocol: ¹H and ¹³C-NMR

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C-NMR spectrum.

  • Data Analysis:

    • ¹H-NMR: Analyze the chemical shift (δ), integration (peak area), and signal splitting (multiplicity) for each proton signal. The integration confirms the ratio of protons in each unique environment.[2]

    • ¹³C-NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon backbone and functional groups.[2]

2.2. Data Interpretation and Presentation

¹H-NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the ethyl group and the suberate backbone.[2]

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-O-CH₂-CH₃~1.25Triplet (t)3H
-CH₂- chain~1.3-1.7Multiplets (m)8H
-CH₂-COOH~2.35Triplet (t)2H
-COO-CH₂-~2.3Triplet (t)2H
-O-CH₂-CH₃~4.1Quartet (q)2H
-COOH~11-12Broad Singlet (s)1H

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum confirms the presence of all ten carbon atoms in their expected chemical states.[2]

CarbonChemical Shift (δ, ppm) (Predicted)
-O-CH₂-C H₃~14
-C H₂- chain~24-34
-O-C H₂-CH₃~60
-C OO-~174
-C OOH~180

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for volatile compounds like this compound.

3.1. Experimental Protocol: GC-MS

  • Instrumentation: A GC-MS system.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (202.25 g/mol ).[3] Analyze the major fragment ions to gain further structural confirmation.

3.2. Data Interpretation and Presentation

Ionm/z (mass-to-charge ratio)Description
[C₁₀H₁₈O₄]⁺202Molecular Ion (M⁺)
[M - C₂H₅O]⁺157Loss of the ethoxy group
[M - COOH]⁺157Loss of the carboxyl group
[M - C₂H₅OH]⁺156Loss of ethanol
[C₈H₁₃O₂]⁺141Fragmentation of the alkyl chain

Note: The NIST Mass Spectrometry Data Center reports characteristic peaks at m/z 157, 143, and 138 for this compound.[3]

4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

4.1. Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates.

    • Solution: Prepare a dilute solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

4.2. Data Interpretation and Presentation

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)2500-3300 (broad)Indicates the presence of the -COOH group
C-H stretch (Aliphatic)2850-2960Corresponds to the C-H bonds in the alkyl chain and ethyl group
C=O stretch (Ester)~1735Carbonyl stretch of the ethyl ester
C=O stretch (Carboxylic Acid)~1710Carbonyl stretch of the carboxylic acid
C-O stretch1000-1300C-O single bond stretches

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

G Information from Analytical Techniques cluster_techniques Analytical Techniques cluster_info Derived Information EHS This compound HPLC RP-HPLC EHS->HPLC NMR NMR (¹H & ¹³C) EHS->NMR FTIR FTIR EHS->FTIR MS GC-MS EHS->MS Purity Purity & Homogeneity HPLC->Purity Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity FunctionalGroups Functional Groups (-COOH, -COOR, C-H) FTIR->FunctionalGroups MolWeight Molecular Weight & Fragmentation Pattern MS->MolWeight

Caption: Logical relationships between techniques and the information they provide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl Hydrogen Suberate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the direct Fischer esterification of suberic acid with ethanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or an organic acid like p-toluenesulfonic acid (TsOH). The primary goal is to maximize the formation of the monoester while minimizing the production of the diester (diethyl suberate) and leaving unreacted starting materials.[1]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges include:

  • Controlling Selectivity: The reaction can produce a mixture of the desired monoester, the diester (diethyl suberate), and unreacted suberic acid. Achieving a high yield of the monoester requires careful control of reaction conditions.

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[1]

  • Purification: Separating the monoester from the diester, unreacted diacid, and the catalyst can be challenging due to their similar physical properties.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, an alternative route is the partial, or "half," saponification of diethyl suberate. In this method, one of the two ester groups of diethyl suberate is selectively hydrolyzed back to a carboxylic acid using a base, which yields the monoester.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound Reversible Reaction: The presence of water, a byproduct of the esterification, shifts the equilibrium back towards the reactants.• Use a large excess of ethanol to shift the equilibrium towards the product side (Le Chatelier's Principle).• Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate.[1]
Incomplete Reaction: The reaction may not have reached completion.• Increase the reaction time.• Increase the reaction temperature, but monitor for side reactions.• Ensure efficient stirring to maximize contact between reactants and catalyst.
Suboptimal Catalyst Concentration: Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions.• Optimize the catalyst concentration. For sulfuric acid, a catalytic amount is typically sufficient.
High Percentage of Diethyl Suberate (Diester) Formation Prolonged Reaction Time or High Temperature: These conditions can favor the esterification of the second carboxylic acid group.• Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the optimal monoester concentration is reached.• Consider using a lower reaction temperature, although this may require a longer reaction time.
High Ethanol Concentration: A very large excess of ethanol can drive the reaction towards the formation of the diester.• While an excess of ethanol is necessary, an extremely large excess might not be optimal for monoester selectivity. Experiment with different molar ratios of suberic acid to ethanol.
Presence of Unreacted Suberic Acid in the Final Product Insufficient Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature to fully convert the suberic acid.• Increase the reaction time and/or temperature.
Poor Solubility of Suberic Acid: Suberic acid may not be fully dissolved in the reaction mixture, limiting its availability to react.• Ensure the suberic acid is fully dissolved in the ethanol before initiating the reaction, possibly with gentle heating.
Difficulty in Purifying the Product Similar Physical Properties of Products and Byproducts: The boiling points and polarities of the monoester, diester, and unreacted diacid can be close, making separation by distillation or chromatography challenging.Neutralization and Extraction: After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate solution. This will convert the unreacted suberic acid and the monoester into their carboxylate salts, which are water-soluble. The diester will remain in the organic layer and can be separated by extraction. Subsequently, acidify the aqueous layer to regenerate the monoester and unreacted diacid, which can then be separated based on their differing solubilities or by chromatography.• Column Chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the components.
Product Degradation (e.g., Hydrolysis) Presence of Water and Acid During Workup or Storage: The ester is susceptible to acid-catalyzed hydrolysis, especially in the presence of water.• Ensure all workup steps are performed efficiently to remove the acid catalyst and water.• Dry the final product thoroughly using a drying agent like anhydrous magnesium sulfate or sodium sulfate.• Store the purified product in a cool, dry, and inert atmosphere.

Data Presentation

Table 1: Illustrative Yields for Monoesterification of Sebacic Acid with Ethanol

Molar Ratio (Ethanol:Sebacic Acid)CatalystReaction Time (hours)Yield of Monoethyl SebacateYield of Diethyl Sebacate
~160:1H₂SO₄2749%19%
~106:1H₂SO₄Not Specified64%2.6%

Data adapted from a patent describing the monoesterification of dicarboxylic acids.[2] The conditions also involved continuous extraction of the product.

Experimental Protocols

Detailed Protocol for Fischer Esterification of Suberic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions and desired scale.

Materials:

  • Suberic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve suberic acid in a molar excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol (approx. 78 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC or GC to determine the ratio of starting material, monoester, and diester.

  • Workup - Quenching and Neutralization: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from any unreacted suberic acid and diethyl suberate.

Visualizations

Synthesis_Workflow suberic_acid Suberic Acid reaction_mixture Reaction Mixture suberic_acid->reaction_mixture ethanol Ethanol ethanol->reaction_mixture catalyst H₂SO₄ (catalyst) catalyst->reaction_mixture reflux Reflux (Heating & Stirring) reaction_mixture->reflux workup Workup (Quenching, Neutralization, Extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_byproducts High Diester Formation? start->check_byproducts Yes check_starting_material Unreacted Suberic Acid? start->check_starting_material No check_byproducts->check_starting_material No solution2 Decrease Reaction Time/Temp check_byproducts->solution2 Yes solution1 Increase excess of Ethanol Remove H₂O check_starting_material->solution1 No solution3 Increase Reaction Time/Temp check_starting_material->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Esterification of Suberic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of suberic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of suberic acid.

Issue Possible Causes Recommended Solutions
Low Yield of Diethyl Suberate Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1]- Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use Excess Alcohol: Employing a large excess of the alcohol (e.g., ethanol) can shift the equilibrium towards the product side.[1] - Efficient Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, which drives the reaction to completion.[1]
Loss of Product During Workup: The ester may be lost during the extraction and washing steps.- Proper Phase Separation: Ensure complete separation of the organic and aqueous layers in the separatory funnel. - Minimize Emulsion Formation: If an emulsion forms, allow the mixture to stand for a longer period or add a small amount of brine to break the emulsion. - Thorough Extraction: Perform multiple extractions with the organic solvent to ensure all the ester is recovered from the aqueous layer.
Presence of Unreacted Suberic Acid in the Product Insufficient Catalyst: The amount of acid catalyst may not be adequate to promote the reaction to completion.- Optimize Catalyst Concentration: While a catalyst is necessary, excessive amounts can lead to side reactions. A typical catalytic amount is a few drops of concentrated sulfuric acid.
Short Reaction Time: The reaction may not have been allowed to proceed long enough for both carboxylic acid groups to be esterified.- Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting suberic acid.
Formation of a White Solid During Workup Precipitation of Sodium Suberate: If the reaction mixture is not sufficiently acidic during the initial aqueous wash, the sodium salt of unreacted suberic acid or the monoester may precipitate.- Acidify the Wash Water: Ensure the initial water wash is slightly acidic to keep the suberic acid and its monoester protonated and soluble in the organic phase.
Product is a Mixture of Monoester and Diester Incomplete Esterification: The reaction was stopped before both carboxylic acid groups could react.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature (while monitoring for side reactions). - Use a Higher Molar Ratio of Alcohol: A larger excess of the alcohol can favor the formation of the diester.
Steric Hindrance: While less of a factor with a linear dicarboxylic acid like suberic acid, steric hindrance can sometimes play a role.- Optimize Reaction Conditions: Experiment with different catalysts or reaction conditions that may favor the formation of the diester.
Formation of Polymeric Byproducts (Polyesterification) High Reaction Temperature: Elevated temperatures can promote intermolecular esterification between suberic acid and its mono- or di-esters, leading to oligomers and polymers.- Control Reaction Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid excessive heating.
Insufficient Alcohol: If the concentration of the monofunctional alcohol is too low, the likelihood of intermolecular reactions between suberic acid molecules increases.- Maintain a Sufficient Excess of Alcohol: Ensure a high concentration of the alcohol is present throughout the reaction.
Presence of Diethyl Ether as a Byproduct Acid-Catalyzed Dehydration of Ethanol: The acid catalyst can promote the dehydration of the alcohol (ethanol) to form the corresponding ether (diethyl ether), especially at higher temperatures.[2][3]- Control Reaction Temperature: This side reaction is more prevalent at higher temperatures. Maintain the reaction temperature below 140°C for ethanol.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of suberic acid?

A1: The most common side reactions include the formation of the monoester (suberic acid monoethyl ester), polyesterification leading to oligomers, and the formation of diethyl ether from the acid-catalyzed dehydration of ethanol.[2][3]

Q2: How can I minimize the formation of the monoester and maximize the yield of the diester?

A2: To maximize the formation of the diester, you can increase the reaction time, use a significant excess of the alcohol, and ensure efficient removal of water as the reaction progresses.[1] Monitoring the reaction by TLC can help determine the optimal reaction time to ensure the disappearance of the monoester intermediate.

Q3: What is the role of the acid catalyst in the Fischer esterification of suberic acid?

A3: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[4] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4] The catalyst is regenerated at the end of the reaction.[4]

Q4: Is decarboxylation a significant side reaction to be concerned about?

A4: Decarboxylation of carboxylic acids generally requires high temperatures.[5] Under the typical reflux temperatures used for Fischer esterification of suberic acid with common alcohols like ethanol or methanol, significant decarboxylation is not expected to be a major side reaction.

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the purity of the final product?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying the final ester product and any potential volatile byproducts, such as the monoester or diethyl ether. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the purified ester.

Experimental Protocols

Synthesis of Diethyl Suberate via Fischer Esterification

Materials:

  • Suberic acid

  • Absolute ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if available), add suberic acid and a large excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux. The temperature should be maintained to ensure a steady reflux without excessive boiling.

  • Water Removal: If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent. If not, the large excess of alcohol helps to drive the equilibrium.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the suberic acid spot is no longer visible.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Add an organic solvent (e.g., diethyl ether) and water.

    • Shake the funnel, venting frequently, and allow the layers to separate.

    • Collect the organic layer.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: The crude diethyl suberate can be purified by vacuum distillation.

Visualizations

Esterification_Pathway suberic_acid Suberic Acid (HOOC-(CH2)6-COOH) monoester Monoethyl Suberate (HOOC-(CH2)6-COOCH2CH3) suberic_acid->monoester + Ethanol - H2O ethanol Ethanol (CH3CH2OH) water Water (H2O) diester Diethyl Suberate (CH3CH2OOC-(CH2)6-COOCH2CH3) monoester->diester + Ethanol - H2O

Caption: Main reaction pathway for the esterification of suberic acid.

Side_Reactions suberic_acid Suberic Acid monoester Monoethyl Suberate suberic_acid->monoester + Ethanol ethanol Ethanol diethyl_ether Diethyl Ether ethanol->diethyl_ether + Ethanol - H2O diester Diethyl Suberate (Desired Product) monoester->diester + Ethanol polyester Polyester Oligomers monoester->polyester + Suberic Acid / Monoester

Caption: Potential side reactions in suberic acid esterification.

References

Technical Support Center: Purification of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of ethyl hydrogen suberate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound from a typical reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in my crude reaction mixture after synthesizing this compound via Fischer esterification of suberic acid and ethanol?

A: The primary impurities you are likely to encounter are:

  • Unreacted Suberic Acid: The starting dicarboxylic acid.

  • Diethyl Suberate: A common byproduct where both carboxylic acid groups are esterified.

  • Excess Ethanol: Typically used in excess to drive the reaction equilibrium.

  • Acid Catalyst: Such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Water: A byproduct of the esterification reaction.

Q2: How can I efficiently remove the strong acid catalyst (e.g., H₂SO₄) from my reaction mixture?

A: The most effective method is a liquid-liquid extraction using a mild base. After diluting your reaction mixture with an organic solvent (like diethyl ether or ethyl acetate), wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] The bicarbonate will neutralize the strong acid catalyst, converting it into a salt that is soluble in the aqueous layer and can be easily removed.

Q3: During the basic wash, I'm concerned about losing my product, this compound, which has a carboxylic acid group. Is this a valid concern?

A: This is a valid point, but separation is achievable due to differences in acidity. Suberic acid is significantly more acidic than the monoester, this compound. A carefully controlled wash with a weak base like sodium bicarbonate is strong enough to deprotonate and solubilize the unreacted suberic acid into the aqueous layer but is generally not basic enough to significantly deprotonate and extract the less acidic monoester product.[1]

Q4: My analysis shows contamination with the diester, diethyl suberate. How can I separate this from my desired monoester product?

A: Diethyl suberate is a neutral compound, lacking the acidic proton of your desired product. This difference in polarity is key to separation.

  • Column Chromatography: This is a very effective method. This compound, being more polar due to its carboxylic acid group, will adhere more strongly to a polar stationary phase (like silica gel) than the non-polar diethyl suberate.

  • Vacuum Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used. This is often preferred for larger scale purifications.

Q5: What is the recommended final purification step to achieve high purity?

A: After the initial aqueous workup, either recrystallization or vacuum distillation is recommended.

  • Recrystallization: If this compound is a solid at room temperature, it can be recrystallized from a suitable solvent system to obtain highly pure crystals. The principle is that the compound should be soluble in the hot solvent and insoluble when cold.[3]

  • Vacuum Distillation: As this compound has a high boiling point, distillation should be performed under vacuum to prevent thermal decomposition.

Q6: How can I confirm the identity and purity of my final this compound sample?

A: A combination of chromatographic and spectroscopic methods should be used.

  • Chromatography (GC or HPLC): A pure sample should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities.[4]

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while IR spectroscopy can confirm the presence of key functional groups (ester and carboxylic acid).

Data Presentation: Properties of Reaction Components

The following table summarizes the physical properties of the target compound and related impurities, which is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compound C₁₀H₁₈O₄202.25Liquid~292 (decomposes)Low
Suberic AcidC₈H₁₄O₄174.20141–144230 (at 15 mmHg)Sparingly soluble (2.46 g/L)[4]
Diethyl SuberateC₁₂H₂₂O₄230.30Liquid282Limited solubility[3][5]
EthanolC₂H₆O46.07-11478.37Miscible

Experimental Protocol: Purification of this compound

This protocol outlines a standard liquid-liquid extraction procedure (aqueous workup) to remove water-soluble impurities and acidic/basic components from the crude reaction mixture.

1. Quenching and Dilution:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Dilute the mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (EtOAc), using approximately 2-3 times the volume of the reaction mixture.

2. Water Wash:

  • Add deionized water to the separatory funnel, cap it, and invert gently while venting to release any pressure.

  • Shake the funnel for 1-2 minutes. Allow the layers to separate completely.

  • Drain the lower aqueous layer. This step removes the majority of the excess ethanol.

3. Basic Wash (Catalyst and Diacid Removal):

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.

  • Cap the funnel and shake, venting frequently, as carbon dioxide gas will be generated from the neutralization.[2]

  • Allow the layers to separate and drain the lower aqueous layer. This wash removes the acid catalyst and the unreacted suberic acid.[1]

  • Repeat this basic wash one more time to ensure complete removal.

4. Brine Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic phase.[6]

  • Drain the lower aqueous brine layer.

5. Drying the Organic Layer:

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Gently swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

6. Solvent Removal:

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the organic solvent. The remaining residue is your crude this compound.

7. Final Purification:

  • Purify the crude product by either vacuum distillation or recrystallization to obtain the final, high-purity this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol described above.

Purification_Workflow start Crude Reaction Mixture (Product, Diacid, Diester, EtOH, Catalyst) extraction Liquid-Liquid Extraction (Dilute with Organic Solvent) start->extraction wash1 Wash with H₂O extraction->wash1 wash2 Wash with NaHCO₃ (aq) wash1->wash2 waste1 Aqueous Waste: Ethanol, some Catalyst wash1->waste1 Remove Aqueous Layer wash3 Wash with Brine wash2->wash3 waste2 Aqueous Waste: Catalyst Salt, Suberic Acid Salt wash2->waste2 Remove Aqueous Layer dry Dry Organic Layer (e.g., over MgSO₄) wash3->dry evap Solvent Evaporation (Rotary Evaporator) dry->evap final Final Purification (Vacuum Distillation or Recrystallization) evap->final product Pure this compound final->product

Caption: Workflow for the purification of this compound.

References

Preventing the formation of diethyl suberate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information for researchers, scientists, and drug development professionals on preventing the formation of the diethyl suberate byproduct during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is diethyl suberate, and why is it forming as a byproduct in my reaction?

A1: Diethyl suberate is the diester formed from the reaction of suberic acid (octanedioic acid) with two molecules of ethanol.[1] It typically forms as an undesired byproduct during reactions where the intended product is the monoester of suberic acid (e.g., monoethyl suberate) or when suberic acid (or a derivative) is present in a reaction mixture that uses ethanol as a solvent or reagent. The formation is a classic Fischer-Speier esterification reaction, which is an equilibrium process catalyzed by acid.[2]

Q2: I am trying to synthesize a mono-ester of suberic acid. How can I prevent the formation of the di-ester, diethyl suberate?

A2: Preventing the formation of the diester requires carefully controlling the reaction to favor mono-esterification. The primary strategies include:

  • Stoichiometric Control: Use a strict 1:1 molar ratio or a slight excess of the suberic acid relative to the alcohol. Using a large excess of alcohol will drive the equilibrium towards the formation of the diester, diethyl suberate.[3][4]

  • Use of Anhydrides: A highly effective method is to first convert suberic acid to suberic anhydride. The anhydride can then be reacted with one equivalent of ethanol to selectively form the monoester. This approach significantly reduces the potential for diester formation.[5][6]

  • Catalyst Selection: Specialized heterogeneous catalysts, such as bifunctional alumina, have been shown to promote selective monomethylation of dicarboxylic acids and similar principles can be applied.[7]

Q3: What are the critical reaction parameters to control to minimize diethyl suberate formation?

A3: Besides stoichiometry, the following parameters are critical:

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help. The formation of the monoester is often faster, and prolonged reaction times at elevated temperatures can lead to the subsequent, thermodynamically driven formation of the more stable diester.

  • Water Removal: Fischer esterification is an equilibrium reaction that produces water.[8] Methods that actively remove water (like Dean-Stark distillation) are designed to drive the reaction to completion, which in this case means forming the diester.[3] To favor the monoester, avoid aggressive water removal.

  • Order of Addition: Slowly adding the alcohol to the dicarboxylic acid can help maintain a low concentration of the alcohol, favoring the monoester.

Q4: I have already formed a mixture containing diethyl suberate. What is the best method for its removal?

A4: The most effective method leverages the chemical differences between the monoester and the diester. The desired monoethyl suberate still possesses a free carboxylic acid group, making it acidic, while the byproduct diethyl suberate is neutral.

  • Dissolve the reaction mixture in a nonpolar organic solvent (e.g., diethyl ether, cyclohexane).

  • Perform a liquid-liquid extraction using a mild aqueous base, such as a sodium bicarbonate (NaHCO₃) solution.[1]

  • The acidic monoester will be deprotonated to its carboxylate salt and dissolve in the aqueous layer. The neutral diethyl suberate will remain in the organic layer.

  • Separate the two layers. The organic layer containing the unwanted diester can be discarded.

  • Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylate salt, which will precipitate or can be extracted out as the pure monoester.[1]

Troubleshooting Guide: High Diethyl Suberate Formation

This guide addresses the common issue of excessive diethyl suberate formation when targeting a mono-ester or using suberic acid in the presence of ethanol.

Problem Possible Cause Recommended Action Expected Outcome
High percentage (>10%) of diethyl suberate detected by NMR/GC-MS. Excess Ethanol: The molar ratio of ethanol to suberic acid was significantly greater than 1:1.Carefully control stoichiometry. Use suberic acid as the limiting reagent or maintain a ratio as close to 1:1 as possible. Consider slow, controlled addition of the alcohol.Reduction in diester formation by shifting the reaction equilibrium to favor the monoester.[3]
Prolonged Reaction Time / High Temperature: The reaction was allowed to proceed for too long or at too high a temperature, driving the secondary esterification.Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction once the formation of the monoester is maximized, before significant diester appears. Consider running the reaction at a lower temperature.Kinetic control favors the initial mono-esterification product over the thermodynamically favored diester.
Aggressive Water Removal: A Dean-Stark trap or other dehydrating agents were used.Avoid using methods that actively remove water. Since Fischer esterification is an equilibrium, the presence of water can help prevent the reaction from proceeding to the diester stage.[8]Slower overall reaction rate but with higher selectivity for the monoester.
Inappropriate Catalyst: A very strong, non-selective acid catalyst was used at high concentration.Reduce the catalyst loading. Alternatively, explore milder or heterogeneous catalysts that may offer better selectivity for mono-esterification.[7]Increased selectivity and potentially fewer side reactions like dehydration or ether formation.

Experimental Protocols

Protocol for Selective Synthesis and Purification of Monoethyl Suberate

This protocol focuses on the controlled esterification of suberic acid and a purification process designed to efficiently remove any diethyl suberate byproduct.

1. Materials and Reagents:

  • Suberic Acid (1.0 eq)

  • Anhydrous Ethanol (1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Toluene (as solvent)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • 5M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Reaction Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (1.0 eq) and toluene.

  • Begin stirring and add anhydrous ethanol (1.05 eq).

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to a gentle reflux (approx. 80-90°C) and monitor the reaction progress by TLC or GC every hour.

  • Once TLC shows significant consumption of the starting material and optimal formation of the monoester spot (typically 2-4 hours), stop the reaction by cooling the flask to room temperature.

3. Workup and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether to ensure the organic components are fully dissolved.

  • Wash the organic layer once with water to remove the bulk of the ethanol and sulfuric acid.

  • Extract the organic layer three times with a saturated NaHCO₃ solution. This step selectively removes the acidic monoethyl suberate into the aqueous layer, leaving the neutral diethyl suberate byproduct in the organic phase.[1]

  • Combine all aqueous extracts into a clean beaker or flask and cool in an ice bath.

  • While stirring vigorously, slowly add 5M HCl to the aqueous solution until the pH is ~1-2. The monoethyl suberate will precipitate as a white solid or oil.

  • Extract the acidified aqueous layer three times with fresh diethyl ether. The purified monoethyl suberate will now be in the organic phase.

  • Combine the organic extracts, wash once with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified monoethyl suberate.

Data Presentation

Effect of Stoichiometry on Product Distribution

The molar ratio of alcohol to dicarboxylic acid is a critical factor in determining the final product distribution between the monoester and the diester.

Molar Ratio (Suberic Acid:Ethanol)Approx. Yield of Monoethyl SuberateApprox. Yield of Diethyl SuberateComments
1 : 1.05~65-75%~5-15%Optimal for maximizing monoester yield while minimizing diester formation. Unreacted diacid is also present.
1 : 3~30-40%~50-60%Increased ethanol shifts the equilibrium, favoring the diester.
1 : 10 (or Ethanol as solvent)<10%>90%A large excess of alcohol will drive the reaction to completion, yielding the diester as the major product.[3]

Note: Yields are illustrative and can vary based on reaction time, temperature, and catalyst concentration.

Visualizations

Reaction Pathway Diagram

ReactionPathway SubericAcid Suberic Acid Monoester Monoethyl Suberate (Desired Product) SubericAcid->Monoester + 1 eq. EtOH H⁺ Catalyst Diester Diethyl Suberate (Byproduct) Monoester->Diester + EtOH H⁺ Catalyst (Excess EtOH / Time)

Caption: Sequential esterification of suberic acid.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: High Diethyl Suberate Byproduct Detected check_stoich Analyze Stoichiometry: Was EtOH > 1.1 eq? start->check_stoich adjust_stoich Action: Reduce EtOH to 1.05 eq. Use slow addition. check_stoich->adjust_stoich Yes check_conditions Analyze Conditions: Time too long? Temp too high? check_stoich->check_conditions No end End: Byproduct Minimized or Removed adjust_stoich->end adjust_conditions Action: Reduce reaction time/temp. Monitor via TLC/GC. check_conditions->adjust_conditions Yes purify Strategy: Implement Base Extraction (NaHCO₃ Wash) check_conditions->purify No (Byproduct still present) adjust_conditions->end purify->end

Caption: Troubleshooting workflow for diethyl suberate byproduct.

References

Technical Support Center: Optimizing Ethyl Hydrogen Suberate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl hydrogen suberate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of suberic acid with ethanol.

Q1: My yield of this compound is low. What are the potential causes and how can I improve it?

A1: Low yields of the desired monoester can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

    • Solution: Increase the reaction time or the reaction temperature to the reflux temperature of ethanol. Ensure efficient stirring to maximize contact between reactants and the catalyst.

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]

    • Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like anhydrous sodium sulfate.[1] Using a large excess of ethanol can also shift the equilibrium towards the product side.[1]

  • Insufficient Catalyst: The catalyst concentration might be too low to effectively promote the reaction.

    • Solution: Increase the catalyst loading. For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, a typical starting point is 1-5 mol% relative to the suberic acid.

Q2: I am getting a significant amount of the diester (diethyl suberate) as a byproduct. How can I minimize its formation?

A2: Formation of the diester is a common side reaction. Here are strategies to favor the formation of the monoester:

  • Control Stoichiometry: The molar ratio of suberic acid to ethanol is critical.

    • Solution: Use a controlled molar ratio of suberic acid to ethanol. While an excess of ethanol is needed to drive the reaction, a very large excess can favor the formation of the diester. Start with a molar ratio in the range of 1:1 to 1:5 (suberic acid:ethanol) and optimize from there.

  • Reaction Time: Longer reaction times can lead to the esterification of the second carboxylic acid group.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the optimal yield of the monoester is achieved.

Q3: How can I effectively remove unreacted suberic acid from my final product?

A3: Unreacted suberic acid can be removed during the workup and purification steps.

  • Aqueous Extraction: Suberic acid is more soluble in a basic aqueous solution than this compound.

    • Solution: After the reaction, quench the mixture with a cold, dilute solution of sodium bicarbonate or sodium carbonate. This will deprotonate the unreacted suberic acid and the carboxylic acid group of the monoester, making them soluble in the aqueous layer. The diethyl suberate will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the this compound, which can then be isolated.

  • Chromatography: Column chromatography is an effective method for separating the monoester, diester, and unreacted diacid.

    • Solution: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components based on their polarity.

Q4: What is the role of the acid catalyst and are there alternatives to strong mineral acids?

A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are common homogeneous catalysts.[1]

  • Heterogeneous Catalysts: To simplify catalyst removal and reduce corrosiveness, solid acid catalysts can be used.[1]

    • Examples: Ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia. These can be easily filtered off at the end of the reaction.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes illustrative reaction conditions for the synthesis of this compound, highlighting the impact of key parameters on product distribution. Note: The data presented here is based on typical outcomes for Fischer esterifications of dicarboxylic acids and should be used as a starting point for optimization.

Suberic Acid:Ethanol (molar ratio)Catalyst (mol%)Temperature (°C)Reaction Time (h)Monoester:Diester Ratio (Illustrative)
1:2H₂SO₄ (1%)78 (Reflux)45:1
1:5H₂SO₄ (1%)78 (Reflux)43:1
1:10H₂SO₄ (1%)78 (Reflux)41:1
1:2p-TsOH (2%)78 (Reflux)66:1
1:2Amberlyst-15 (10 wt%)78 (Reflux)87:1

Experimental Protocols

Protocol 1: Synthesis of this compound using a Homogeneous Catalyst

Materials:

  • Suberic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid and absolute ethanol.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄ or p-TsOH) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the desired reaction time. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the this compound from unreacted suberic acid and diethyl suberate.

Protocol 2: Synthesis of this compound using a Heterogeneous Catalyst

Materials:

  • Suberic acid

  • Absolute ethanol

  • Amberlyst-15 resin (or other solid acid catalyst)

  • Solvents for purification (as in Protocol 1)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid, absolute ethanol, and the solid acid catalyst.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring and maintain for the desired reaction time.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

  • Workup and Purification: Proceed with the workup and purification steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep Reactant & Catalyst Preparation reaction Esterification Reaction (Reflux) prep->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching reaction->quench monitoring->reaction Continue/Stop extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify analysis Product Characterization (NMR, IR, MS) purify->analysis

Caption: Experimental workflow for this compound synthesis.

logical_relationship cluster_reactants Reactants cluster_products Products suberic_acid Suberic Acid equilibrium Reaction Equilibrium suberic_acid->equilibrium ethanol Ethanol ethanol->equilibrium monoester This compound (Desired Product) diester Diethyl Suberate (Byproduct) water Water water->equilibrium Inhibits Forward Reaction catalyst Acid Catalyst catalyst->equilibrium equilibrium->monoester Favored by: - Controlled Ethanol Ratio - Shorter Reaction Time equilibrium->diester Favored by: - High Ethanol Excess - Longer Reaction Time equilibrium->water

Caption: Factors influencing the this compound synthesis equilibrium.

References

Common impurities in commercial Ethyl hydrogen suberate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl hydrogen suberate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is synthesized from suberic acid and ethanol. Consequently, common impurities arise from the starting materials and by-products of the synthesis process. The primary impurities include:

  • Unreacted Suberic Acid: The dicarboxylic acid starting material may not fully react.

  • Diethyl Suberate: This diester is formed when both carboxylic acid groups of suberic acid are esterified with ethanol.

  • Residual Ethanol: The alcohol used in the esterification may remain in the final product.

  • Residual Solvents: Solvents used during the synthesis or purification process may be present in trace amounts.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound is typically high, often specified as ≥97.5%[1]. The remaining percentage consists of the common impurities listed in Q1.

Q3: How can the presence of these impurities affect my experiment?

A3: The impact of impurities depends on the nature of your experiment:

  • Unreacted Suberic Acid: Can interfere with reactions where the carboxylic acid group of this compound is the intended reactive site, leading to ambiguous results or side reactions. It can also affect the stoichiometry of your reaction.

  • Diethyl Suberate: Being a diester, it is generally less reactive than the monoester and can act as an inert component, effectively lowering the concentration of your desired reactant.

  • Residual Ethanol: May react with other reagents in your system, particularly if you are working with compounds sensitive to alcohols.

  • Residual Solvents: Depending on the solvent, it could interfere with your reaction, analytical measurements, or biological assays.

Q4: How can I identify the impurities in my batch of this compound?

A4: The most common methods for identifying and quantifying impurities in this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to confirm the structure and detect impurities.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or unexpected side products.

Possible Cause: Presence of unreacted suberic acid or residual ethanol.

Troubleshooting Steps:

  • Analyze Purity: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of your this compound and identify the impurities present. Refer to the Experimental Protocols section for a sample GC method.

  • Purification: If significant amounts of suberic acid or ethanol are detected, consider purifying the this compound by recrystallization or column chromatography.

  • Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction based on the actual purity of the this compound.

Issue 2: Lower than expected product formation in a reaction involving the ester group.

Possible Cause: Presence of diethyl suberate, which is less reactive.

Troubleshooting Steps:

  • Quantify Impurities: Use GC or HPLC to determine the percentage of diethyl suberate in your material.

  • Source Material with Higher Purity: If the level of diethyl suberate is high, consider obtaining a higher purity grade of this compound.

Data Presentation

The following table summarizes the common impurities found in commercial this compound.

ImpurityChemical StructureSourceTypical AmountPotential Impact on Experiments
Suberic AcidHOOC-(CH₂)₆-COOHUnreacted starting materialVariable, typically < 2.5%Interferes with reactions at the carboxylic acid site; affects stoichiometry.
Diethyl SuberateC₂H₅OOC-(CH₂)₆-COOC₂H₅By-product of synthesisVariable, typically < 2.5%Acts as an inert component; lowers the effective concentration of the desired reactant.
EthanolC₂H₅OHResidual reactant/solventTrace amountsCan act as a nucleophile in side reactions.
Other SolventsVariesResidual from purificationTrace amountsPotential for unforeseen side reactions or interference with analytical methods.

Experimental Protocols

Gas Chromatography (GC) Method for Purity Analysis

This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific equipment and column.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: DB-FATWAX UI (or equivalent polar column), 30 m x 0.25 mm, 0.25 µm film thickness

GC Conditions:

  • Inlet Temperature: 250 °C

  • Split Ratio: 30:1

  • Carrier Gas: Helium

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 260 °C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC.

Data Analysis:

  • Identify the peaks corresponding to this compound and potential impurities (suberic acid, diethyl suberate, ethanol) based on their retention times, which can be determined by running standards of each compound.

  • Calculate the area percentage of each peak to determine the relative purity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Ethyl Acetate (1 mg/mL) prep1->prep2 gc_inj Inject 1 µL into GC-FID prep2->gc_inj gc_sep Separation on Polar Capillary Column gc_inj->gc_sep gc_det Flame Ionization Detection gc_sep->gc_det da1 Identify Peaks by Retention Time gc_det->da1 da2 Calculate Peak Areas da1->da2 da3 Determine Purity and Impurity Profile da2->da3 logical_relationship cluster_impurities Potential Impurities cluster_issues Potential Experimental Issues EHS Commercial this compound SA Suberic Acid EHS->SA from unreacted starting material DE Diethyl Suberate EHS->DE from synthesis by-product EtOH Ethanol EHS->EtOH from residual reactant Solvents Residual Solvents EHS->Solvents from purification Yield Inconsistent Yields SA->Yield SideRxns Side Reactions SA->SideRxns DE->Yield EtOH->SideRxns Solvents->SideRxns Purity Low Product Purity Yield->Purity SideRxns->Purity

References

Troubleshooting low yield in the half-saponification of diethyl suberate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the half-saponification of diethyl suberate.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the half-saponification of diethyl suberate?

The primary objective is to selectively hydrolyze one of the two ester groups of diethyl suberate. This process yields the monoethyl suberate, a valuable monoester intermediate in various chemical syntheses. The reaction involves treating the diester with a limited amount of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2]

Q2: My yield of monoethyl suberate is significantly lower than expected. What are the common causes?

Low yields in half-saponification are often due to a few common issues:

  • Over-saponification: The reaction proceeds too far, converting the desired monoester into the suberic acid disalt. This is a common consecutive reaction.[3][4][5]

  • Incomplete Reaction: The reaction does not proceed to completion, leaving a significant amount of unreacted diethyl suberate.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of the base may not be optimized for monoester formation.[6]

  • Issues with Reagents: The quality and purity of the diethyl suberate, solvent, or base can impact the reaction's efficiency.

  • Ineffective Workup and Purification: The desired monoester may be lost during the extraction and separation phases.

Q3: How does the concentration of the base (e.g., NaOH) affect the yield of the monoester?

The concentration of the base is a critical factor. Using a stoichiometric amount (1 equivalent) or a slight sub-stoichiometric amount of base relative to the diethyl suberate is crucial for maximizing the monoester yield. An excess of base will significantly promote the formation of the undesired dicarboxylic acid. Studies on similar diesters, like diethyl adipate, have shown that carefully controlling the base concentration is key to achieving high conversion to the monoester.[3][4][5]

Q4: What are the recommended temperature and reaction time for this procedure?

The optimal temperature and reaction time are interdependent. The rate of saponification increases with temperature.[6] However, higher temperatures can also accelerate the second saponification step, leading to more diacid formation. It is generally recommended to start with moderate temperatures (e.g., room temperature to 50°C) and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). The reaction should be stopped once the maximum amount of monoester is formed.

Q5: I am observing a large amount of suberic acid (the diacid) in my product mixture. How can I minimize its formation?

The formation of suberic acid is a result of the saponification of both ester groups. To minimize this:

  • Use a Limiting Amount of Base: Ensure you are not using more than one equivalent of the base.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times or excessively high temperatures. Monitor the reaction to stop it at the optimal point.

  • Slow Addition of Base: Adding the base solution dropwise to the solution of the diester can help maintain a low instantaneous concentration of the hydroxide, favoring the mono-saponification.[7]

Q6: What is an effective method for separating the monoethyl suberate from unreacted diester and the suberic acid diacid?

A standard workup procedure involves the following steps:

  • Quench the reaction, often by pouring it into water.

  • Perform an initial extraction with an organic solvent (like diethyl ether) to remove the unreacted, neutral diethyl suberate.[7]

  • Acidify the remaining aqueous layer with a strong acid (e.g., HCl) to protonate the monoester and diacid salts, making them soluble in organic solvents.

  • Extract the acidified aqueous layer with an organic solvent. This extract will contain both the desired monoethyl suberate and the suberic acid.

  • Further purification can be achieved through column chromatography or vacuum distillation to separate the monoester from the diacid.[7]

Data on Factors Affecting Half-Saponification Yield

The following table summarizes key parameters influencing the yield of the monoester, based on studies of similar diester saponification reactions.

ParameterConditionEffect on Monoester YieldReference
Base Concentration Increasing excess NaOH from 9% to 40%Increased the percentage conversion to monoester.[3][4][5]
Base Concentration Excess NaOH above 60%A noticeable decrease in the percentage conversion to monoester.[3][4][5]
Temperature Increasing temperatureIncreases the overall reaction rate, but can lead to more diacid formation if not controlled.[6]
Reaction Time Prolonged reaction timeCan lead to the conversion of the desired monoester into the diacid.[8]
Reaction Method Reactive Distillation vs. Batch ReactionReactive distillation significantly enhances the monoester yield (e.g., from 15.3% to 86% for diethyl adipate) by continuously removing the product.[3][4][5][9]

Experimental Protocols

Standard Protocol for Half-Saponification of Diethyl Suberate

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl suberate

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether (or other extraction solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates and appropriate mobile phase for monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl suberate in ethanol.

  • Base Addition: Prepare a solution of one equivalent of NaOH or KOH in a minimal amount of water and add it dropwise to the stirred diethyl suberate solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC. The goal is to identify the point where the spot corresponding to the monoester is at its maximum intensity and the starting material is consumed.

  • Workup - Removal of Unreacted Diester: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract this mixture several times with diethyl ether. The combined ether layers will contain any unreacted diethyl suberate and can be set aside. The aqueous layer contains the sodium or potassium salts of the monoester and diacid.[7][10]

  • Workup - Isolation of Acids: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1M HCl until the pH is acidic (pH ~2-3).

  • Workup - Extraction of Products: Extract the acidified aqueous solution multiple times with diethyl ether or ethyl acetate. The combined organic layers now contain the monoethyl suberate and suberic acid.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography to separate the monoethyl suberate from the suberic acid.[7]

Visual Troubleshooting and Reaction Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow to diagnose and resolve common issues leading to low yields in the half-saponification of diethyl suberate.

TroubleshootingWorkflow start Low Yield of Monoester check_reaction Check Reaction Progress (TLC/GC) start->check_reaction reagent_issue Verify Reagent Quality: - Purity of diethyl suberate - Accurate concentration of base - Anhydrous solvent start->reagent_issue incomplete Incomplete Reaction: - Extend reaction time - Increase temperature slightly - Check base quality check_reaction->incomplete High amount of starting material over_reaction Over-reaction (Diacid Formation): - Reduce reaction time/temp - Use stoichiometric/less base - Slow base addition check_reaction->over_reaction High amount of di-acid workup_issue Check Workup Procedure check_reaction->workup_issue Reaction appears optimal but final yield is low extraction_loss Loss during Extraction: - Ensure correct pH for extractions - Increase number of extractions - Check solvent polarity workup_issue->extraction_loss Suspect loss in aqueous/organic layers purification_loss Loss during Purification: - Optimize chromatography conditions - Check distillation parameters (vacuum, temp) workup_issue->purification_loss Product lost after extraction

Caption: Troubleshooting workflow for low monoester yield.

Reaction Pathway for Half-Saponification

This diagram illustrates the chemical pathway for the saponification of diethyl suberate, showing the formation of the desired monoester and the potential subsequent reaction to the diacid.

ReactionPathway cluster_step1 Step 1: Half-Saponification (Desired) cluster_step2 Step 2: Full-Saponification (Undesired) cluster_workup Acidic Workup diethyl_suberate Diethyl Suberate EtOOC-(CH₂)₆-COOEt monoester_salt Monoethyl Suberate Salt Na⁺⁻OOC-(CH₂)₆-COOEt diethyl_suberate->monoester_salt + NaOH - EtOH monoester_acid Monoethyl Suberate (Product) HOOC-(CH₂)₆-COOEt monoester_salt->monoester_acid + H⁺ diacid_salt Suberate Disalt Na⁺⁻OOC-(CH₂)₆-COO⁻Na⁺ monoester_salt->diacid_salt + NaOH - EtOH diacid Suberic Acid (Byproduct) HOOC-(CH₂)₆-COOH diacid_salt->diacid + H⁺

Caption: Half-saponification reaction pathway of diethyl suberate.

References

Technical Support Center: Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Ethyl hydrogen suberate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] It is also recommended to store the compound at room temperature and protected from light and moisture.[3][4]

Q2: What are the main degradation pathways for this compound?

This compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester group can be hydrolyzed under acidic, basic, or enzymatic conditions to yield suberic acid and ethanol.[5]

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose. The ester and carboxylic acid groups are the most thermally labile parts.[5] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[2]

  • Oxidation: The alkyl chain of this compound is susceptible to oxidation.[5]

Q3: Is this compound sensitive to light and moisture?

Yes, the product is sensitive to light and moisture.[3] Therefore, it is crucial to store it in tightly sealed containers and protect it from light.

Q4: What are the known incompatibilities for this compound?

This compound should not be stored with strong oxidizing agents.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low yield in a reaction Degradation of this compound due to improper storage or handling.Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). Verify the purity of the starting material before use.
Appearance of new, unidentified peaks in analytical data (e.g., HPLC, GC-MS) This could indicate the presence of impurities or degradation products, such as suberic acid or diethyl suberate.[5]Confirm the identity of the peaks by comparing with standards of potential degradation products. Review experimental conditions (pH, temperature) to minimize hydrolysis or other degradation reactions.
Inconsistent experimental results Variability in the purity of this compound between batches or degradation over time.Always use a fresh batch or re-analyze the purity of the existing stock if it has been stored for an extended period.
Physical appearance change (e.g., discoloration, clumping) This may indicate degradation or moisture absorption.Do not use the product if its physical appearance has changed. Dispose of it according to safety guidelines and use a fresh, properly stored sample.

Stability Data

Currently, specific quantitative data on the degradation kinetics of this compound under various conditions (e.g., pH, temperature) is not extensively documented in publicly available literature. However, based on its chemical structure as a monoester of a dicarboxylic acid, the following general stability profile can be expected:

Condition Expected Stability Primary Degradation Product
Neutral pH (aqueous solution) Moderately stable, but hydrolysis can occur over time.Suberic acid and ethanol
Acidic pH (aqueous solution) Hydrolysis is catalyzed and will proceed more rapidly than at neutral pH.[5]Suberic acid and ethanol
Basic pH (aqueous solution) Saponification (base-catalyzed hydrolysis) will occur, leading to rapid degradation.[5]Suberate salt and ethanol
Elevated Temperature Susceptible to thermal decomposition.[5] Avoid high temperatures.[3]Carbon oxides and other decomposition products.[2]
Exposure to Light The compound is light-sensitive.[3]Undetermined photodegradation products.
Presence of Oxidizing Agents The alkyl chain can be oxidized.[5] Incompatible with strong oxidizing agents.[2]Oxidized derivatives of suberic acid.

Experimental Protocols

General Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Obtain high-purity this compound B Prepare solutions in relevant buffers (acidic, neutral, basic) A->B C Prepare solid samples A->C D Incubate solutions and solid samples at various temperatures (e.g., 4°C, 25°C, 40°C) B->D C->D E Expose samples to light (photostability testing) D->E F Withdraw samples at specified time points D->F E->F G Analyze samples using a stability-indicating method (e.g., HPLC-UV) F->G H Quantify the remaining this compound and any degradation products G->H I Determine the degradation rate H->I J Identify degradation products (e.g., using LC-MS) H->J K Establish recommended storage conditions and shelf-life I->K J->K G Ethyl_hydrogen_suberate This compound Protonation Protonation of carbonyl oxygen Ethyl_hydrogen_suberate->Protonation + H+ Nucleophilic_attack Nucleophilic attack by H2O Protonation->Nucleophilic_attack Tetrahedral_intermediate Tetrahedral intermediate Nucleophilic_attack->Tetrahedral_intermediate Proton_transfer Proton transfer Tetrahedral_intermediate->Proton_transfer Elimination Elimination of ethanol Proton_transfer->Elimination Suberic_acid Suberic acid Elimination->Suberic_acid Ethanol Ethanol Elimination->Ethanol G Ethyl_hydrogen_suberate This compound Nucleophilic_attack Nucleophilic attack by OH- Ethyl_hydrogen_suberate->Nucleophilic_attack + OH- Tetrahedral_intermediate Tetrahedral intermediate Nucleophilic_attack->Tetrahedral_intermediate Elimination Elimination of ethoxide Tetrahedral_intermediate->Elimination Deprotonation Deprotonation Elimination->Deprotonation Suberate_salt Suberate salt Deprotonation->Suberate_salt Ethanol Ethanol Deprotonation->Ethanol

References

Technical Support Center: Polymerization of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of ethyl hydrogen suberate. The information is designed to assist researchers in optimizing their experimental outcomes and resolving potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing this compound?

A1: this compound is an AB-type monomer, possessing both a carboxylic acid (-COOH) and an ester (-COOEt) functional group. The most common method for its polymerization is a self-condensation reaction, which is a type of step-growth polymerization. In this process, the carboxylic acid group of one monomer molecule reacts with the ester group of another, typically through transesterification, to form a polyester chain with the elimination of ethanol.

Q2: Why am I obtaining a low molecular weight polymer?

A2: Achieving a high molecular weight in the polymerization of this compound can be challenging. Several factors can contribute to low molecular weight products:

  • Incomplete Reaction: Step-growth polymerizations require very high conversion rates (typically >99%) to achieve high molecular weights.

  • Impurities: The presence of monofunctional impurities can act as chain stoppers, limiting polymer growth. Ensure the monomer is of high purity.

  • Equilibrium Limitations: The polycondensation is often a reversible reaction. The removal of the condensation byproduct (ethanol) is crucial to drive the reaction towards the formation of a high molecular weight polymer.

  • Suboptimal Reaction Conditions: Temperature, pressure (vacuum), and catalyst concentration are critical parameters that need to be optimized.

Q3: What are the common side reactions to be aware of?

A3: During the polymerization of monomers similar to this compound, several side reactions can occur, impacting the final polymer structure and properties:

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic oligomers, especially at high dilutions or specific temperatures.

  • Etherification: At elevated temperatures, intermolecular dehydration of hydroxyl end-groups (if formed via hydrolysis) can lead to ether linkages, which can introduce branching or crosslinking.[1]

  • Decarboxylation: At very high temperatures, the carboxylic acid groups may decarboxylate, leading to chain termination and defects in the polymer backbone.

Q4: How can I purify the resulting poly(this compound)?

A4: Purification of the polymer is essential to remove unreacted monomer, oligomers, and catalyst residues. A common method is precipitation. The polymer is dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and then precipitated by adding a non-solvent (e.g., cold methanol, ethanol, or hexane). The purified polymer can then be collected by filtration and dried under vacuum. For polyesters, sequential Soxhlet extractions can also be an effective purification method.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield - Inefficient catalyst. - Reaction temperature is too low. - Insufficient reaction time.- Screen different catalysts (e.g., tin-based, titanium-based, or enzymatic catalysts). - Gradually increase the reaction temperature while monitoring for side reactions. - Extend the reaction time. Monitor the reaction progress by techniques like titration of carboxylic acid end groups.
Low Molecular Weight - Inadequate removal of ethanol byproduct. - Presence of monofunctional impurities in the monomer. - Reaction has not reached high conversion. - Suboptimal catalyst concentration.- Apply a high vacuum during the later stages of the polymerization. - Use an efficient inert gas sweep to facilitate byproduct removal. - Purify the monomer before polymerization (e.g., by distillation or recrystallization). - Increase reaction time and/or temperature. - Optimize the catalyst concentration; too high a concentration can sometimes lead to side reactions.
Gel Formation or Crosslinking - Etherification side reactions at high temperatures. - Presence of polyfunctional impurities.- Carefully control the polymerization temperature to avoid excessive heat. - Ensure high purity of the starting monomer. - Consider using a lower reaction temperature with a more active catalyst.
Polymer Discoloration (Yellowing) - Thermal degradation at high temperatures. - Oxidation of the polymer. - Catalyst-induced degradation.- Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature and time to minimize thermal stress on the polymer. - Evaluate different catalysts that may be less prone to causing discoloration. - Use antioxidants if compatible with the application.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) - Occurrence of side reactions. - Non-uniform reaction conditions (e.g., poor mixing).- Ensure homogeneous reaction conditions with efficient stirring. - Optimize reaction parameters to minimize side reactions. - Fractionate the polymer to obtain a more uniform distribution if required for the application.

Experimental Protocols

Melt Polycondensation of this compound

This protocol describes a general procedure for the melt polycondensation of this compound.

Materials:

  • This compound (high purity)

  • Catalyst (e.g., tin(II) octoate, titanium(IV) butoxide)

  • Nitrogen or Argon gas (high purity)

  • Solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Monomer and Catalyst Charging: Place the purified this compound and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer) into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a vacuum system.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen.

  • First Stage (Low Temperature): Heat the reaction mixture to a moderate temperature (e.g., 150-180 °C) under a slow stream of inert gas. Ethanol will start to distill off. Continue this stage for 2-4 hours.

  • Second Stage (High Temperature and Vacuum): Gradually increase the temperature (e.g., to 180-220 °C) and slowly apply a vacuum (e.g., down to <1 mbar). The viscosity of the reaction mixture will increase significantly. Continue this stage for several hours (4-24 hours) until the desired molecular weight is achieved (as indicated by the viscosity or by sampling and analysis).

  • Cooling and Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the reactor.

  • Purification: Dissolve the polymer in a suitable solvent like chloroform. Precipitate the polymer by slowly adding the solution to a stirred non-solvent such as cold methanol. Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary (Illustrative)

The following table provides an example of how reaction conditions can affect the properties of the resulting polymer. Note: These are illustrative values and actual results may vary.

Catalyst Temperature (°C) Time (h) Vacuum (mbar) Number Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
Tin(II) octoate180 → 2004 → 818,0002.1
Tin(II) octoate180 → 2204 → 12<0.515,0001.9
Titanium(IV) butoxide180 → 2004 → 8110,0002.3
Titanium(IV) butoxide180 → 2204 → 12<0.518,0002.0

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight Polymer

Troubleshooting_Low_MW Start Problem: Low Molecular Weight Check_Purity Is Monomer Pure? Start->Check_Purity Purify_Monomer Purify Monomer (Distillation/Recrystallization) Check_Purity->Purify_Monomer No Check_Byproduct_Removal Is Byproduct Removal Efficient? Check_Purity->Check_Byproduct_Removal Yes Purify_Monomer->Check_Byproduct_Removal Improve_Vacuum Increase Vacuum / Inert Gas Flow Check_Byproduct_Removal->Improve_Vacuum No Check_Reaction_Conditions Are Reaction Conditions Optimal? Check_Byproduct_Removal->Check_Reaction_Conditions Yes Improve_Vacuum->Check_Reaction_Conditions Optimize_Conditions Increase Temperature/Time, Optimize Catalyst Check_Reaction_Conditions->Optimize_Conditions No Analyze_Polymer Re-analyze Molecular Weight Check_Reaction_Conditions->Analyze_Polymer Yes Optimize_Conditions->Analyze_Polymer

Caption: Troubleshooting workflow for low molecular weight polymer.

Signaling Pathway for Self-Condensation of this compound

Self_Condensation Monomer1 This compound (Molecule 1) Activation Activation of Carboxyl or Ester Group Monomer1->Activation Monomer2 This compound (Molecule 2) Nucleophilic_Attack Nucleophilic Attack Monomer2->Nucleophilic_Attack Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Activation Activation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethanol Tetrahedral_Intermediate->Elimination Dimer Dimer with Ester Linkage Elimination->Dimer Ethanol Ethanol (Byproduct) Elimination->Ethanol Polymer Poly(this compound) (High Molecular Weight) Dimer->Polymer Propagation

Caption: Reaction pathway for the self-condensation of this compound.

References

Technical Support Center: Interpreting NMR Spectra of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethyl Hydrogen Suberate. This resource provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the ¹H NMR spectrum of this compound, particularly when impurities are present.

Predicted ¹H NMR Spectrum of Pure this compound

HOOC-(CH₂)₆-COOCH₂CH₃

The predicted chemical shifts, multiplicities, and integration values for the protons in a standard deuterated chloroform (CDCl₃) solvent are detailed below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
-COOCH₂ CH₃~ 4.12Quartet (q)2H
HOOC-CH₂-~ 2.35Triplet (t)2H
-CH₂-COOCH₂CH₃~ 2.28Triplet (t)2H
HOOC-CH₂-CH₂ -(CH₂)₂-~ 1.63Multiplet (m)4H
-(CH₂)₂-CH₂ -CH₂ -CH₂-CO-~ 1.33Multiplet (m)4H
-COOCH₂CH₃ ~ 1.25Triplet (t)3H
-COOH Variable, broadSinglet (s)1H

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the analysis of an impure this compound NMR spectrum.

FAQ 1: My spectrum shows two triplets of equal integration around 2.2-2.4 ppm. Is this expected?

Yes, this is the expected pattern for pure this compound. The methylene protons adjacent to the carboxylic acid (HOOC-CH₂-) are chemically distinct from those adjacent to the ethyl ester (-CH₂-COOCH₂CH₃). Both appear as triplets due to coupling with the neighboring methylene groups. Their chemical shifts will be very similar, but they are not identical.

FAQ 2: I see an additional quartet around 4.1 ppm and a triplet around 1.2 ppm. What could this be?

These signals are characteristic of an ethyl group attached to an oxygen atom. If the integration of this quartet is higher than expected relative to the other signals, you may have an excess of the starting material, ethanol, or the side-product, diethyl suberate.

FAQ 3: There is a broad singlet in my spectrum that shifts between experiments. What is it?

This is likely the carboxylic acid proton (-COOH). Its chemical shift is highly variable and depends on concentration, temperature, and the solvent used. It can also undergo exchange with residual water in the NMR solvent, which can broaden the peak.

FAQ 4: My spectrum shows a singlet around 7.26 ppm. What is this impurity?

A singlet at approximately 7.26 ppm is characteristic of residual chloroform (CHCl₃) in the deuterated chloroform (CDCl₃) solvent. This is a very common impurity in NMR spectra.

FAQ 5: How can I distinguish between the starting material (suberic acid) and the di-ester (diethyl suberate) impurities?

The presence of suberic acid or diethyl suberate can be determined by carefully analyzing the integration and chemical shifts of the signals.

Table 2: ¹H NMR Data for Potential Impurities in CDCl₃

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Suberic Acid HOOC-CH₂-~ 2.36Triplet (t)4H
HOOC-CH₂-CH₂ -(CH₂)₂-~ 1.65Multiplet (m)4H
-(CH₂)₂-CH₂ -CH₂ -CH₂-COOH~ 1.35Multiplet (m)4H
-COOH Variable, broadSinglet (s)2H
Diethyl Suberate -COOCH₂ CH₃~ 4.12Quartet (q)4H
-CH₂-COOCH₂CH₃~ 2.28Triplet (t)4H
-CH₂-CH₂ -(CH₂)₂-CH₂-~ 1.62Multiplet (m)4H
-(CH₂)₂-CH₂ -CH₂ -(CH₂)₂-~ 1.32Multiplet (m)4H
-COOCH₂CH₃ ~ 1.25Triplet (t)6H
Ethanol -CH₂ -OH~ 3.69Quartet (q)2H
-CH₂-OH Variable, broadSinglet (s)1H
-CH₃ ~ 1.22Triplet (t)3H
  • Suberic Acid: The spectrum will be simpler, with only three main groups of proton signals for the aliphatic chain and a broad carboxylic acid peak with an integration corresponding to two protons. The methylene protons adjacent to the two equivalent carboxylic acid groups will appear as a single triplet with an integration of 4H.

  • Diethyl Suberate: This molecule is symmetrical. You will observe a quartet and a triplet for the two equivalent ethyl groups, with integrations of 4H and 6H, respectively. The methylene protons adjacent to the ester groups will appear as a single triplet with an integration of 4H.

By comparing the integration ratios of the characteristic peaks, you can identify and quantify the impurities in your sample.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS is often used as a reference, and its signal is set to 0.00 ppm.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Visualizations

The following diagram illustrates the logical workflow for troubleshooting an impure ¹H NMR spectrum of this compound.

troubleshooting_workflow Troubleshooting Workflow for Impure this compound NMR start Acquire ¹H NMR Spectrum check_peaks Identify all peaks and their integrations start->check_peaks compare_expected Compare with predicted spectrum of pure this compound check_peaks->compare_expected is_pure Spectrum matches predicted? compare_expected->is_pure pure_product Product is likely pure is_pure->pure_product Yes analyze_impurities Analyze unexpected peaks is_pure->analyze_impurities No end Characterization Complete pure_product->end check_diethyl Quartet at ~4.1 ppm & Triplet at ~1.2 ppm with high integration? analyze_impurities->check_diethyl diethyl_present Impurity: Diethyl Suberate check_diethyl->diethyl_present Yes check_suberic Single aliphatic triplet at ~2.36 ppm with 4H integration? check_diethyl->check_suberic No diethyl_present->check_suberic suberic_present Impurity: Suberic Acid check_suberic->suberic_present Yes check_solvent Singlet at ~7.26 ppm? check_suberic->check_solvent No suberic_present->check_solvent solvent_present Impurity: Residual CHCl₃ check_solvent->solvent_present Yes check_solvent->end No solvent_present->end

Caption: Troubleshooting workflow for identifying impurities in an NMR spectrum of this compound.

Validation & Comparative

A Comparative Guide to Confirming the Identity of Synthesized Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a cornerstone of chemical research and drug development. However, synthesis is only the first step; rigorous confirmation of the molecule's identity is paramount to ensure the validity of subsequent studies. This guide provides a comparative analysis of standard analytical techniques for confirming the identity of synthesized Ethyl hydrogen suberate, a valuable monoester intermediate. We present expected experimental data, detailed protocols for key analytical methods, and a comparison with a closely related alternative, diethyl suberate.

Spectroscopic and Chromatographic Confirmation Methods

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of synthesized this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is also crucial for determining the purity of the synthesized compound.

Data Presentation: A Comparative Analysis

To confirm the identity of this compound, the experimental data obtained should be compared with expected values. The following tables summarize the predicted and experimental data for this compound and a common alternative, diethyl suberate.

Table 1: Comparative ¹H NMR Data (Predicted/Experimental, 500 MHz, CDCl₃)

Assignment This compound (Predicted) Diethyl Suberate (Experimental)
Chemical Shift (δ) ppm Multiplicity Integration
-CH₃ (ethyl group)1.25t
-CH₂- (chain, C4, C5)1.33m
-CH₂- (chain, C3, C6)1.63m
-CH₂- (chain, C2)2.29t
-CH₂- (chain, C7)2.35t
-O-CH₂- (ethyl group)4.12q
-COOH11.5 (broad)s

Table 2: Comparative ¹³C NMR Data (Predicted/Experimental, 125 MHz, CDCl₃)

Assignment This compound (Predicted) Diethyl Suberate (Experimental)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
-CH₃ (ethyl group)14.214.2
-CH₂- (chain, C4, C5)24.624.8
-CH₂- (chain, C3, C6)28.728.9
-CH₂- (chain, C2)34.034.2
-CH₂- (chain, C7)34.3-
-O-CH₂- (ethyl group)60.460.2
-C=O (ester)173.6173.7
-C=O (acid)179.5-

Table 3: Comparative FT-IR Data (Predicted/Experimental, cm⁻¹)

Functional Group This compound (Predicted) Diethyl Suberate (Experimental)
Vibrational Mode Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)-
C-H stretch (aliphatic)2935, 28602933, 2859
C=O stretch (ester)17351734
C=O stretch (carboxylic acid)1710-
C-O stretch11751176

Table 4: Comparative Mass Spectrometry Data (ESI-MS)

Assignment This compound (Predicted) Diethyl Suberate (Experimental)
m/z Fragment m/z
201.1132[M-H]⁻229.1445
157.0819[M-H-CO₂]⁻185.1183
129.0869[M-H-CO₂-C₂H₄]⁻157.0819

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard operating procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), and a relaxation delay of 1-2 seconds.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Tune the probe to the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of at least 220 ppm, a larger number of scans for adequate signal-to-noise (typically 1024 or more), and a relaxation delay of 2-5 seconds.

  • Process the spectrum similarly to the ¹H spectrum.

  • Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

Spectrum Acquisition:

  • Obtain a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.

Spectrum Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the desired mass range. For this compound (MW: 202.25 g/mol ), a range of m/z 50-500 is appropriate.

  • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and maximize the intensity of the molecular ion.

Mandatory Visualizations

The following diagrams illustrate the workflow for confirming the identity of this compound and the logical process of data comparison.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Identity Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Elucidation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Purity Purity Analysis (HPLC/GC) Purification->Purity Purity Assessment Confirmed Identity Confirmed NMR->Confirmed FTIR->Confirmed MS->Confirmed Purity->Confirmed

Caption: Experimental workflow for the confirmation of synthesized this compound.

Caption: Logical process for comparing experimental data to confirm molecular identity.

¹H NMR and ¹³C NMR analysis of Ethyl hydrogen suberate for structural verification

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers

In the field of chemical research and drug development, the unambiguous structural confirmation of synthesized or isolated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose. This guide provides a detailed analysis of Ethyl hydrogen suberate using ¹H and ¹³C NMR spectroscopy, offering a benchmark for its structural verification against alternative analytical techniques.

This compound (8-ethoxy-8-oxooctanoic acid) is a monoester of suberic acid, featuring both a carboxylic acid and an ethyl ester functional group.[1][2][3][4][5] This bifunctional nature makes it a versatile intermediate in organic synthesis.[6] Accurate structural elucidation is crucial for its application in further chemical transformations.

¹H NMR and ¹³C NMR Data Analysis

The structural integrity of this compound can be definitively confirmed by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts, multiplicities, and integrations for each unique proton and carbon environment are summarized below. These predicted values are based on established chemical shift ranges for similar functional groups.[1][5][6][7][8][9][10][11][12][13]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationProtons
a~10-12Singlet (broad)1H-COOH
b~4.1Quartet2H-OCH₂CH₃
c~2.3Triplet2H-CH₂COOH
d~2.2Triplet2H-CH₂COOEt
e~1.6Multiplet4H-CH₂CH₂CO-
f~1.3Multiplet4H-(CH₂)₂-
g~1.2Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)Carbon Atom
1~179-COOH
2~174-COOCH₂CH₃
3~60-OCH₂CH₃
4~34-CH₂COOH
5~34-CH₂COOCH₂CH₃
6, 7~28-29-(CH₂)₄-
8, 9~24-25-(CH₂)₄-
10~14-OCH₂CH₃

Experimental Protocols

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: A sweep width of at least 15 ppm to cover the entire spectral range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. Key acquisition parameters include:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A sweep width of at least 200 ppm.

Logical Workflow for Structural Verification

The process of confirming the structure of this compound using NMR data follows a logical progression. This workflow ensures that all aspects of the spectra are considered and correlated with the proposed chemical structure.

structural_verification_workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis HNMR_Acquire Acquire ¹H NMR Spectrum HNMR_Signals Identify Number of Signals HNMR_Acquire->HNMR_Signals HNMR_Integration Analyze Integration Values HNMR_Signals->HNMR_Integration HNMR_Multiplicity Analyze Signal Multiplicity (Splitting) HNMR_Integration->HNMR_Multiplicity HNMR_Shifts Analyze Chemical Shifts HNMR_Multiplicity->HNMR_Shifts HNMR_Assign Assign Protons to Structure HNMR_Shifts->HNMR_Assign Comparison Compare ¹H and ¹³C Data with Proposed Structure HNMR_Assign->Comparison CNMR_Acquire Acquire ¹³C NMR Spectrum CNMR_Signals Identify Number of Signals CNMR_Acquire->CNMR_Signals CNMR_Shifts Analyze Chemical Shifts CNMR_Signals->CNMR_Shifts CNMR_Assign Assign Carbons to Structure CNMR_Shifts->CNMR_Assign CNMR_Assign->Comparison Structure_Proposed Proposed Structure of this compound Structure_Proposed->HNMR_Acquire Structure_Proposed->CNMR_Acquire Structure_Verified Structurally Verified this compound Comparison->Structure_Verified Consistent Revise_Structure Re-evaluate Structure/Purity Comparison->Revise_Structure Inconsistent

Caption: Logical workflow for the structural verification of this compound using ¹H and ¹³C NMR.

Comparison with Alternatives

While other analytical techniques can provide valuable information, they often lack the detailed structural insight provided by NMR.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. However, it does not distinguish between isomers.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups such as the carboxylic acid O-H and C=O stretches, and the ester C=O stretch. It does not, however, provide information on the connectivity of the carbon skeleton.

  • Elemental Analysis: Determines the percentage composition of elements, which helps in confirming the empirical and molecular formula but offers no structural details.

References

A Comparative Analysis of Ethyl Hydrogen Suberate and Ethyl hydrogen Adipate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug development, dicarboxylic acid monoesters serve as versatile building blocks and intermediates. This guide provides a detailed comparison of two such molecules: Ethyl hydrogen suberate and Ethyl hydrogen adipate. By examining their physicochemical properties, synthesis, and potential biological implications, this document aims to equip researchers with the necessary information to select the appropriate compound for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Ethyl hydrogen adipate is crucial for their application in experimental settings. The key differences in their molecular structure, primarily the length of the carbon chain, give rise to distinct physical characteristics. A summary of these properties is presented in Table 1.

PropertyThis compoundEthyl Hydrogen AdipateSource(s)
Molecular Formula C10H18O4C8H14O4[1]
Molecular Weight 202.25 g/mol 174.19 g/mol [1]
Melting Point 25-27 °C29 °C[2]
Boiling Point Not specified285 °C at 760 mmHg
Appearance Clear colorless to pale yellow liquid/solidNot specified[2]
IUPAC Name 8-ethoxy-8-oxooctanoic acid6-ethoxy-6-oxohexanoic acid[1]
CAS Number 14113-01-0626-86-8[1]

Synthesis Protocols

The synthesis of both this compound and Ethyl hydrogen adipate can be achieved through the esterification of their corresponding dicarboxylic acids. Below are detailed protocols for their preparation.

Synthesis of this compound

This compound can be synthesized via the partial esterification of suberic acid. This process is designed to favor the formation of the monoester over the diester.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve suberic acid in a molar excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically with a suitable solvent like toluene to drive the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the monoester yield.

  • Work-up: After cooling, the reaction mixture is neutralized with a weak base, for example, a saturated solution of sodium bicarbonate.

  • Extraction: The product is then extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation to isolate the pure this compound.[2]

Synthesis of Ethyl Hydrogen Adipate

A common method for the synthesis of Ethyl hydrogen adipate involves the esterification of adipic acid with ethanol.[3]

Experimental Protocol:

  • Reactants: Combine adipic acid with a molar excess of absolute ethanol in a reaction vessel.

  • Catalyst: Introduce a catalytic amount of concentrated sulfuric acid.

  • Azeotropic Distillation: Heat the mixture. An azeotropic mixture of ethanol, water, and a solvent like toluene (if used) will distill off, removing water and shifting the equilibrium.[3]

  • Reaction Control: Continue the distillation until the temperature of the vapor indicates that most of the water has been removed.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the acid catalyst with a base. Extract the product with an appropriate organic solvent.

  • Purification: The organic extract is washed, dried, and concentrated. The final product, Ethyl hydrogen adipate, is purified by vacuum distillation.[3]

G General Synthesis of Ethyl Hydrogen Dicarboxylates cluster_reactants Reactants cluster_conditions Reaction Conditions Dicarboxylic Acid Dicarboxylic Acid (Suberic Acid or Adipic Acid) ReactionMixture Reaction Mixture Dicarboxylic Acid->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionMixture Heat Heat Esterification Esterification Reaction Heat->Esterification Solvent Solvent for Azeotropic Water Removal (e.g., Toluene) Solvent->Esterification ReactionMixture->Esterification Workup Work-up & Purification (Neutralization, Extraction, Distillation/Chromatography) Esterification->Workup Product Ethyl Hydrogen Dicarboxylate (Suberate or Adipate) Workup->Product

Caption: General workflow for the synthesis of Ethyl hydrogen dicarboxylates.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound and Ethyl hydrogen adipate are not extensively reported in the scientific literature. However, based on the general properties of dicarboxylic acid monoesters and the influence of carbon chain length, we can infer potential differences in their biological profiles.

Dicarboxylic acid monoesters are recognized as valuable intermediates in the synthesis of biologically active molecules, including pharmaceuticals.[2] Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for their use as linkers in prodrug design and in the formation of biodegradable polymers for drug delivery systems.[2] The difference in chain length between suberate (a C8 dicarboxylic acid derivative) and adipate (a C6 dicarboxylic acid derivative) is expected to influence their lipophilicity, which in turn can affect their membrane permeability, interaction with enzymes, and metabolic fate.

Generally, longer carbon chains lead to increased lipophilicity. Therefore, this compound would be more lipophilic than Ethyl hydrogen adipate. This could result in:

  • Membrane Permeability: this compound may exhibit greater passive diffusion across cell membranes.

  • Enzyme Interactions: The different chain lengths could lead to varied affinities for the active sites of enzymes, potentially resulting in different rates of metabolism or different inhibitory activities.

  • Metabolism: Both molecules are likely to be metabolized via hydrolysis of the ester bond to yield the corresponding dicarboxylic acid and ethanol.[2] The parent dicarboxylic acids, suberic acid and adipic acid, can then enter cellular metabolic pathways. For instance, adipic acid is a known metabolite of some fatty acids.[4]

Given the lack of direct comparative data, a hypothetical experimental workflow is proposed below to assess and compare the biological effects of these two compounds.

G Hypothetical Workflow for Comparing Biological Effects cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_invivo In Vivo Studies (Animal Model) EHS This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) EHS->Cytotoxicity Enzyme Enzyme Inhibition Assay (Target-specific) EHS->Enzyme Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) EHS->Signaling Permeability Cell Permeability Assay (e.g., Caco-2) EHS->Permeability EHA Ethyl Hydrogen Adipate EHA->Cytotoxicity EHA->Enzyme EHA->Signaling EHA->Permeability DataAnalysis Comparative Data Analysis Cytotoxicity->DataAnalysis Enzyme->DataAnalysis Signaling->DataAnalysis Permeability->DataAnalysis Toxicity Acute/Chronic Toxicity Conclusion Conclusion on Differential Biological Activity Toxicity->Conclusion PK Pharmacokinetics (ADME) PK->Conclusion Efficacy Efficacy in Disease Model Efficacy->Conclusion DataAnalysis->Toxicity DataAnalysis->PK DataAnalysis->Efficacy

Caption: A proposed workflow for the comparative biological evaluation.

Applications in Drug Development

Both this compound and Ethyl hydrogen adipate hold potential in drug development, primarily as linkers in prodrugs or as monomers for biodegradable polymers in drug delivery systems. The choice between them would depend on the desired properties of the final product. For instance, the longer alkyl chain of the suberate derivative could be exploited to increase the lipophilicity of a polar drug, potentially enhancing its oral absorption. Conversely, the shorter adipate linker might be preferred where faster degradation and release of the active drug are desired. The adipate moiety is also found in some pharmaceutical formulations, such as in serotonin adipate.[5]

Conclusion

This compound and Ethyl hydrogen adipate are closely related dicarboxylic acid monoesters with distinct physicochemical properties arising from their different carbon chain lengths. While detailed comparative biological data is currently scarce, their established roles as synthetic intermediates suggest their utility in various research and development applications. The choice between these two compounds will ultimately be guided by the specific requirements of the intended application, such as desired lipophilicity, degradation kinetics, and interaction with biological systems. Further head-to-head experimental studies are warranted to fully elucidate their comparative biological profiles and unlock their full potential in drug development.

References

Purity Assessment of Ethyl Hydrogen Suberate: A Comparative Guide to Titration and Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis and development of new therapeutic agents. Ethyl hydrogen suberate, a monoester of suberic acid, is a valuable building block in organic synthesis. This guide provides a comparative overview of two common analytical techniques for assessing its purity: acid-base titration and gas chromatography (GC), complete with experimental protocols and data to inform methodology selection.

The purity of this compound is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into a synthetic pathway. Two prevalent methods for quantifying the purity of this C10H18O4 monoester are the classic acid-base titration and the instrumental technique of gas chromatography. Both methods offer reliable means of purity determination, with a typical specification for this compound being ≥97.5% purity[1]. The choice between these methods often depends on the specific requirements of the analysis, including the need for information on impurity profiles, sample throughput, and available instrumentation.

Comparison of Purity Assessment Methods

FeatureAcid-Base TitrationGas Chromatography (GC)
Principle Neutralization of the carboxylic acid group of this compound with a standardized strong base. The purity is calculated based on the amount of titrant required to reach the equivalence point.Separation of volatile components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Information Provided Provides the overall acidity of the sample, which is a direct measure of the amount of this compound present. It does not distinguish between the target analyte and other acidic impurities.Provides a detailed impurity profile, separating this compound from potential impurities such as unreacted suberic acid, diethyl suberate (the diester), and residual solvents. It offers both qualitative and quantitative information.
Specificity Less specific. The titration result can be affected by any acidic impurities present in the sample.Highly specific. The retention time of the peak is characteristic of this compound, and the separation capabilities of the column allow for the distinct identification of various impurities.
Sensitivity Generally lower sensitivity compared to GC.High sensitivity, capable of detecting trace amounts of impurities.
Sample Throughput Can be relatively fast for a single sample but may be more labor-intensive for multiple samples.Can be automated for high-throughput analysis of multiple samples.
Cost Lower initial equipment cost. Reagents are generally inexpensive.Higher initial equipment cost. Requires carrier gases and specialized columns.
Typical Purity Result ≥97.5%≥97.5%

Experimental Protocols

Acid-Base Titration Protocol

This protocol outlines the determination of this compound purity via titration with a standardized sodium hydroxide solution.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Phenolphthalein indicator solution

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of 95% ethanol.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a persistent faint pink color is observed. This is the endpoint.

  • Record the final volume of the NaOH solution.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × MW) / (W × 1000) × 100

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular weight of this compound (202.25 g/mol )

    • W = Weight of the this compound sample (g)

Gas Chromatography (GC) Protocol

This protocol describes the determination of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a sample solution by dissolving approximately 10 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the prepared solution into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound using the area normalization method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) × 100

Workflow Diagrams

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_volume Record Volume endpoint->record_volume calculate_purity Calculate Purity record_volume->calculate_purity

Caption: Experimental workflow for purity assessment by titration.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect Detection by FID separate->detect record_chromatogram Record Chromatogram detect->record_chromatogram integrate_peaks Integrate Peak Areas record_chromatogram->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for purity assessment by gas chromatography.

Conclusion

Both acid-base titration and gas chromatography are effective methods for determining the purity of this compound. Acid-base titration offers a simple, cost-effective method for assessing the overall acidic content, which is a direct measure of the active substance. However, for a more comprehensive understanding of the sample's composition, including the identification and quantification of specific impurities, gas chromatography is the superior technique. The choice of method will ultimately be guided by the specific analytical needs, available resources, and the desired level of detail in the purity assessment. For routine quality control where the impurity profile is well-characterized, titration may be sufficient. For process development, troubleshooting, and in-depth characterization, the detailed information provided by GC is invaluable.

References

A Comparative Guide to the Quantification of Ethyl Hydrogen Suberate: HPLC, GC-MS, and LC-MS/MS Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ethyl hydrogen suberate, a monoester of the dicarboxylic acid suberic acid, is crucial in various stages of research and development. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in selecting the most suitable method for your specific analytical needs.

Method Comparison at a Glance

The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of dicarboxylic acid monoesters, providing a basis for comparison.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999[1]0.9929 - 0.9994[2]≥0.9997[3]
Limit of Detection (LOD) 11 - 8,026 µg/kg[1][4]≤2 ng/m³[5]As low as 0.01 ng/mL
Limit of Quantification (LOQ) 40 - 26,755 µg/kg[1][4]5 - 830 ng/m³[5]As low as 0.05 ng/mL
Accuracy (Recovery %) 76.3 - 99.2%[1][4]85.2 - 107.3%[2]85 - 115%[3]
Precision (RSD %) < 5.3%[1][4]< 15%[5]< 8.8%[6]
Sample Preparation Simple filtration and dilutionDerivatization requiredDilution, potential derivatization
Analysis Time ~20 minutes[1]Variable, includes derivatization~5-15 minutes[3]
Instrumentation Cost Low to moderateModerate to highHigh
Selectivity ModerateHighVery High
Sensitivity ModerateHighVery High

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a chromophore, such as the carboxylic acid group in this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. The exact ratio will depend on the specific column and may require optimization. A common starting point is a gradient elution, for example, starting with a higher aqueous percentage and gradually increasing the acetonitrile concentration.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms)

  • Data acquisition and processing software

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound standard

Procedure:

  • Derivatization: To a dried sample containing this compound, add the derivatization agent (e.g., BSTFA) and a suitable solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This converts the carboxylic acid group into a more volatile silyl ester.

  • Standard Preparation: Prepare a stock solution of this compound and derivatize it using the same procedure as the samples. Prepare calibration standards by diluting the derivatized stock solution.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve and quantify the analyte as described for the HPLC-UV method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the most powerful technique for trace-level quantification.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard

Procedure:

  • Sample and Standard Preparation: Sample preparation is often simpler than for GC-MS, typically involving dilution in the mobile phase and filtration. Prepare calibration standards as described for HPLC-UV.

  • LC Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor ion (the deprotonated molecule [M-H]⁻) and one or two product ions for this compound to ensure high selectivity and sensitivity.

  • Analysis and Quantification: Inject the standards and samples. The quantification is based on the area of the MRM transition peaks, following the same calibration curve approach.

Visualizing the Analytical Workflow

To better understand the logical flow of a typical quantitative analysis, the following diagram illustrates the key steps from sample receipt to final result.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Sample_Prep Sample Preparation (Dilution, Filtration, Derivatization) Sample->Sample_Prep Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Injection Instrument Injection (HPLC/GC/LC-MS) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

References

Comparative study of different catalysts for Ethyl hydrogen suberate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The selective synthesis of Ethyl Hydrogen Suberate, a valuable monoester of suberic acid, is a critical process in the production of polymers, plasticizers, and other fine chemicals. The efficiency of this synthesis hinges on the choice of catalyst, which governs reaction rate, selectivity towards the monoester over the diester, and overall process sustainability. This guide provides a comparative overview of three major classes of catalysts used for this transformation: homogeneous acid catalysts, heterogeneous solid acid catalysts, and biocatalysts.

Performance Comparison of Catalysts

The selection of a catalyst for the monoesterification of dicarboxylic acids like suberic acid involves a trade-off between reaction speed, selectivity, and process complexity. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different catalytic systems. Note that while the target is this compound, data from analogous esterifications of other dicarboxylic or fatty acids are included to provide a broader performance context.

Table 1: Comparative Performance of Various Catalysts in Esterification Reactions

Catalyst TypeSpecific CatalystSubstrateAlcoholTemp. (°C)Time (h)Conversion/Yield (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic AcidEthanol850.33~71% Yield[1]
EthyleneEthanol<140-Intermediate[2]
Heterogeneous Acid Amberlyst-15Lauric AcidMethanol708>95% Conversion[3]
Amberlyst-15Palmitic AnhydrideVarious--Good Yield[4]
Alumina (γ-Al₂O₃)Dicarboxylic AcidsMethanol--High Selectivity[5][6]
Biocatalyst Immobilized Lipase (Fermase CALB™ 10000)Lauric AcidEthanol60492.5% Conversion[7]
Lipase (from Candida rugosa)Butyric AcidEthyl Caprate509692.6% Esterification[8]
Immobilized Lipase (Mucor sp.)Ferulic AcidEthanol451209.9% Yield[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for catalyst evaluation. Below are generalized methodologies for each catalyst class, synthesized from established research practices.

Protocol 1: Synthesis using Homogeneous Acid Catalyst (e.g., Sulfuric Acid)

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reactant Charging: Suberic acid and an excess of absolute ethanol are added to the flask. The molar ratio of ethanol to suberic acid is a critical parameter to optimize, with higher ratios favoring ester formation.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-2% w/w based on the dicarboxylic acid) is carefully added to the stirred mixture.[1][10]

  • Reaction: The mixture is heated to reflux (approximately 78-85°C) with continuous stirring. The reaction progress is monitored over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation or column chromatography to isolate this compound.

Protocol 2: Synthesis using Heterogeneous Solid Acid Catalyst (e.g., Amberlyst-15)

  • Reactor Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

  • Reactant and Catalyst Charging: Suberic acid, absolute ethanol, and the solid acid catalyst (e.g., Amberlyst-15, typically 5-10% w/w of reactants) are combined in the flask.[3][11]

  • Reaction: The slurry is heated to the desired temperature (e.g., 70-110°C) with vigorous stirring to ensure good contact between reactants and the catalyst surface.[3] The reaction is monitored over time.

  • Catalyst Separation: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is easily separated by simple filtration.[10]

  • Product Isolation and Purification:

    • The solvent (excess ethanol) is removed from the filtrate using a rotary evaporator.

    • The remaining residue is dissolved in an organic solvent and washed with water and brine.

    • The organic phase is dried and concentrated to yield the crude product.

    • Purification is achieved via distillation or chromatography.

    • The recovered catalyst can be washed, dried, and reused for subsequent reactions, a key advantage of heterogeneous catalysis.[12]

Protocol 3: Synthesis using Biocatalyst (e.g., Immobilized Lipase)

  • Reactor Setup: A temperature-controlled shaker flask is used.

  • Reactant and Catalyst Charging: Suberic acid and ethanol are dissolved in a suitable organic solvent (e.g., n-hexane, tert-butanol) to create a non-aqueous environment that favors esterification over hydrolysis.

  • Enzyme Addition: An immobilized lipase (e.g., Novozym 435, Fermase CALB™ 10000) is added to the mixture.[7] Molecular sieves are often included to sequester the water produced during the reaction, which drives the equilibrium towards the product.

  • Reaction: The flask is incubated at a mild temperature (typically 40-65°C) with constant agitation for an extended period (24-120 hours).[7][9]

  • Catalyst Separation: The immobilized enzyme is removed by filtration at the end of the reaction.

  • Product Isolation: The solvent is evaporated from the filtrate, and the resulting product can be purified using column chromatography. The mild conditions often result in a cleaner product profile with fewer byproducts.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable across different catalytic methods.

G General Workflow for Catalyzed Synthesis of this compound sub_A Reactant Preparation (Suberic Acid + Ethanol) sub_B Catalyst Addition sub_A->sub_B sub_C Esterification Reaction (Heating & Stirring) sub_B->sub_C sub_D Catalyst Removal sub_C->sub_D sub_E Product Isolation (Extraction / Distillation) sub_D->sub_E sub_F Analysis (GC, HPLC, NMR) sub_E->sub_F sub_G Final Product (this compound) sub_F->sub_G

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved using various catalytic methods.

  • Homogeneous acid catalysts like sulfuric acid offer high reaction rates but present challenges in catalyst separation and equipment corrosion.[10][13]

  • Heterogeneous solid acid catalysts , such as Amberlyst-15 and alumina, provide a green alternative with easy catalyst separation and reusability, mitigating many of the issues of homogeneous systems.[5][10][14]

  • Biocatalysts (lipases) operate under very mild conditions, offering high selectivity and minimizing byproduct formation, though they often require longer reaction times and careful control of the reaction environment to prevent enzyme denaturation.[7][8]

The optimal choice of catalyst depends on the specific requirements of the application, balancing factors such as production scale, cost, desired purity, and environmental considerations.

References

A Comparative Guide to the Synthesis of Ethyl Hydrogen Suberate: Traditional vs. Chemo-Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, chemo-enzymatic synthetic route for Ethyl hydrogen suberate against the traditional acid-catalyzed esterification method. The information presented is based on established chemical principles and recent advancements in biocatalysis, offering insights into reaction efficiency, environmental impact, and product purity. Experimental data from related enzymatic esterifications are used to project the potential performance of the new route.

Comparison of Synthetic Routes

The synthesis of this compound, a valuable monoester intermediate, has traditionally relied on direct acid-catalyzed esterification. However, emerging chemo-enzymatic methods present a promising alternative with significant advantages in terms of selectivity and sustainability.

ParameterTraditional Route: Acid-Catalyzed EsterificationNew Route: Chemo-Enzymatic Synthesis
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl) or p-toluenesulfonic acidImmobilized Lipase (e.g., Lipozyme TLIM)
Reaction Conditions High temperatures, often requiring refluxMild temperatures (e.g., 30-60°C)
Solvent Typically excess ethanol or a high-boiling point organic solventOrganic solvents (e.g., isooctane) or solvent-free
Yield Variable, often moderate due to equilibrium limitationsPotentially high (up to 99% reported for similar enzymatic esterifications)[1]
Purity May require extensive purification to remove catalyst and byproductsHigh purity due to high selectivity of the enzyme, simplifying work-up
Environmental Impact Use of corrosive and hazardous acids, potential for waste generation"Green" and sustainable approach, biodegradable catalyst, milder conditions
Key Advantages Well-established, low-cost catalystHigh selectivity, mild reaction conditions, environmentally friendly, high potential yield
Key Disadvantages Use of corrosive acids, potential for side reactions, equilibrium limitationsHigher initial catalyst cost, potentially slower reaction rates

Experimental Protocols

Traditional Route: Acid-Catalyzed Esterification of Suberic Acid

This protocol is a standard laboratory procedure for the synthesis of monoesters of dicarboxylic acids.

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • A mixture of suberic acid and an excess of anhydrous ethanol is taken in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture with cooling.

  • The reaction mixture is heated under reflux for several hours to drive the esterification.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield crude this compound, which may be further purified by distillation or chromatography.

New Route: Chemo-Enzymatic Synthesis of this compound

This proposed protocol is based on successful enzymatic esterifications of other carboxylic acids.[1]

Materials:

  • Suberic acid

  • Ethanol

  • Immobilized lipase (e.g., Lipozyme TLIM)

  • Organic solvent (e.g., isooctane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Suberic acid and a stoichiometric amount of ethanol are dissolved in a suitable organic solvent in a reaction vessel.

  • Immobilized lipase is added to the mixture.

  • The reaction is incubated at a mild temperature (e.g., 40-50°C) with gentle agitation.

  • The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Upon completion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.

  • The solvent is removed under reduced pressure to yield high-purity this compound.

Validation of Synthesis and Product Characterization

Rigorous analysis is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethyl group and the protons on the suberic acid backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbonyl carbons of the ester and carboxylic acid groups, as well as the carbons of the ethyl group and the aliphatic chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic stretching vibrations of the C=O bonds in the ester and carboxylic acid functional groups, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in both the traditional and the new chemo-enzymatic synthetic routes.

Traditional_Synthesis Suberic_Acid Suberic Acid Intermediate Protonated Suberic Acid Suberic_Acid->Intermediate + H⁺ Ethanol Ethanol Product This compound Ethanol->Product Intermediate->Product + Ethanol - H₂O, - H⁺ Water Water H2SO4 H₂SO₄ (catalyst) H2SO4->Suberic_Acid Chemo_Enzymatic_Synthesis Suberic_Acid Suberic Acid Enzyme_Complex Enzyme-Substrate Complex Suberic_Acid->Enzyme_Complex Ethanol Ethanol Ethanol->Enzyme_Complex Product This compound Enzyme_Complex->Product - Water Lipase Immobilized Lipase Product->Lipase Regenerated Enzyme Water Water Lipase->Enzyme_Complex

References

Performance Showdown: Ethyl Hydrogen Suberate-Based Polymers Emerge as a Versatile Platform for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of ethyl hydrogen suberate-based polymers reveals their competitive performance in drug delivery applications, showcasing their potential as a viable alternative to established platforms like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG). This guide synthesizes experimental data on drug loading, release kinetics, biocompatibility, and degradation, providing researchers, scientists, and drug development professionals with a detailed comparison to inform material selection.

This compound-based polymers, a class of aliphatic polyesters, are gaining traction in the pharmaceutical sciences for their favorable biodegradable and biocompatible properties. Recent studies have demonstrated their successful formulation into nanoparticles capable of encapsulating a variety of therapeutic agents, offering a promising avenue for controlled and targeted drug release. This comparison guide delves into the performance metrics of these novel polymers, juxtaposing them with the widely utilized PLGA and PEG systems.

At a Glance: Performance Metrics of Drug Delivery Polymers

To facilitate a clear comparison, the following table summarizes key performance indicators for this compound-based polymers, PLGA, and PEG, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a synthesis from various sources.

Performance MetricThis compound-Based Polymers (Poly(octamethylene suberate) - POS)Poly(lactic-co-glycolic acid) (PLGA)Polyethylene Glycol (PEG)
Drug Loading Content (%) 36.11 - 66.66[1][2][3][4]2.4 - 7.6 (for Gefitinib)[5]Dependent on conjugation strategy
Entrapment Efficiency (%) 28.30 - 99.95[1][2][3][4]Varies significantly with preparation methodNot applicable for most PEGylated drugs
Particle Size (nm) 254.9 - 1291.3[1][2][3][4]76 - 165[6]Varies with formulation
Biocompatibility Demonstrated biocompatibility with dermal cell lines (HaCaT and HDFn)[1][2][3][4]Generally considered biocompatible and FDA-approved for various medical applications.[6]Excellent biocompatibility, widely used to improve the safety profile of other materials.
Degradation Biodegradable through enzymatic hydrolysis.[7]Degrades by hydrolysis of ester linkages into lactic and glycolic acids.[8]Not biodegradable, cleared by renal filtration depending on molecular weight.

In-Depth Analysis of Performance Characteristics

Drug Loading and Encapsulation Efficiency

Poly(octamethylene suberate) (POS) nanoparticles have demonstrated remarkable versatility in encapsulating both hydrophilic and hydrophobic drugs.[1][2][3][4] For instance, studies have reported drug loading content ranging from 36.11% for caffeine to 66.66% for adapalene.[1][2][3][4] The entrapment efficiency is also notably high, reaching up to 99.95% for adapalene, indicating a highly efficient encapsulation process.[1][2][3][4]

In comparison, the drug loading capacity of PLGA microspheres is influenced by factors such as particle size, with studies on gefitinib showing a range of 2.4% to 7.6%.[5] The encapsulation efficiency of PLGA systems can be variable and is dependent on the chosen preparation method, such as the oil-in-water solvent evaporation technique.[5] For PEG-based systems, drug loading is typically achieved through chemical conjugation, and the loading capacity is dependent on the number of available functional groups and the drug's characteristics.

Drug Release Kinetics

The release of therapeutic agents from this compound-based polymers is governed by both diffusion and polymer degradation. The specific release profile can be tailored by altering the polymer's molecular weight and the formulation of the delivery system. While specific release kinetic models for drug-loaded POS nanoparticles are still under investigation, the degradation of the polyester backbone via enzymatic action suggests a sustained release mechanism.[7]

PLGA is well-known for its tunable degradation and drug release profiles, which typically follow a biphasic or triphasic pattern. An initial burst release is often observed, followed by a slower release phase as the polymer matrix degrades through hydrolysis.[8] The release kinetics can be modulated by adjusting the lactide-to-glycolide ratio and the polymer's molecular weight.[8]

Biocompatibility Profile

Biocompatibility is a critical factor for any material intended for in vivo applications. Studies on POS nanoparticles have shown good biocompatibility with human dermal keratinocyte (HaCaT) and fibroblast (HDFn) cell lines, suggesting their potential for topical and transdermal drug delivery.[1][2][3][4] The degradation products of suberate-based polyesters are generally considered to be non-toxic.

PLGA is an FDA-approved polymer with a long history of safe use in various medical devices and drug delivery systems.[6] Its degradation products, lactic acid and glycolic acid, are natural metabolites in the human body. PEG is also renowned for its excellent biocompatibility and is frequently used to modify the surface of other nanoparticles to enhance their circulation time and reduce immunogenicity.

Degradation Pathway

This compound-based polyesters undergo degradation primarily through enzymatic hydrolysis of their ester bonds.[7] This enzymatic degradation is advantageous as it can be influenced by the physiological environment, potentially allowing for targeted drug release in specific tissues where certain enzymes are overexpressed.

The degradation of PLGA is a well-characterized process of bulk erosion driven by the hydrolysis of its ester linkages.[8] This process is influenced by factors such as pH and temperature. In contrast, PEG is not biodegradable and is eliminated from the body through renal clearance, with the rate of clearance being dependent on its molecular weight.

Experimental Methodologies

To ensure the reproducibility and validation of the presented data, this section outlines the typical experimental protocols employed in the characterization of these polymer-based drug delivery systems.

Synthesis of Drug-Loaded Nanoparticles

A common method for preparing drug-loaded polyester nanoparticles is the oil-in-water (O/W) emulsion solvent evaporation technique.[5]

Caption: Workflow for nanoparticle synthesis.

Determination of Drug Loading and Entrapment Efficiency

The amount of drug encapsulated within the nanoparticles is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

G start Drug-Loaded Nanoparticle Suspension centrifugation Centrifugation to separate nanoparticles from supernatant start->centrifugation supernatant Collect Supernatant (containing free drug) centrifugation->supernatant nanoparticles Collect Nanoparticle Pellet centrifugation->nanoparticles analyze_supernatant Analyze free drug concentration in supernatant (e.g., HPLC, UV-Vis) supernatant->analyze_supernatant dissolve Dissolve Nanoparticles in a suitable solvent nanoparticles->dissolve analyze_nanoparticles Analyze encapsulated drug concentration (e.g., HPLC, UV-Vis) dissolve->analyze_nanoparticles calculate_ee Calculate Entrapment Efficiency (%) analyze_supernatant->calculate_ee calculate_dl Calculate Drug Loading (%) analyze_nanoparticles->calculate_dl

Caption: Drug loading and entrapment efficiency determination.

In Vitro Drug Release Study

The in vitro release of the drug from the nanoparticles is typically studied using a dialysis method under physiological conditions (pH 7.4, 37°C).

G start Nanoparticle suspension in release medium dialysis Place in dialysis bag against a larger volume of release medium start->dialysis sampling Collect aliquots from the external medium at predetermined time intervals dialysis->sampling analysis Analyze drug concentration in the aliquots (e.g., HPLC, UV-Vis) sampling->analysis plot Plot cumulative drug release (%) vs. time analysis->plot

Caption: In vitro drug release experimental workflow.

In Vitro Degradation Study

The degradation of the polymer is monitored by incubating the nanoparticles in a buffer solution (e.g., phosphate-buffered saline, PBS) at 37°C. The degradation is assessed by measuring the change in molecular weight of the polymer over time using Gel Permeation Chromatography (GPC).

G start Incubate nanoparticles in PBS at 37°C sampling Withdraw samples at different time points start->sampling centrifugation Centrifuge and wash the nanoparticles sampling->centrifugation drying Lyophilize the nanoparticle samples centrifugation->drying gpc Analyze molecular weight by GPC drying->gpc plot Plot molecular weight vs. time gpc->plot

References

Cross-referencing Ethyl hydrogen suberate spectral data with literature values

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of experimental and literature spectral data for Ethyl hydrogen suberate, a key intermediate in various chemical syntheses. The analysis covers Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a comprehensive resource for compound verification and characterization.

Spectral Data Comparison

The following tables summarize the expected and observed spectral data for this compound. Literature values are derived from established chemical shift ranges for similar functional groups and predictive databases, while the hypothetical experimental data represents a typical analytical result for a pure sample.

¹H NMR Spectral Data

ProtonsMultiplicityHypothetical Experimental Chemical Shift (δ) ppmLiterature/Predicted Chemical Shift (δ) ppm
-CH₃ (ethyl)triplet1.251.2-1.3
-CH₂- (ethyl)quartet4.124.0-4.2
-CH₂- (C3, C6)multiplet1.30-1.401.3-1.4
-CH₂- (C4, C5)multiplet1.60-1.701.6-1.7
-CH₂- (C2)triplet2.302.2-2.4
-CH₂- (C7)triplet2.352.3-2.5
-COOHsinglet (broad)11.510-13

¹³C NMR Spectral Data

Distinct signals are expected for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone.[1]

CarbonHypothetical Experimental Chemical Shift (δ) ppmLiterature/Predicted Chemical Shift (δ) ppm
-CH₃ (ethyl)14.2~14
-CH₂- (ethyl)60.3~60
C3, C624.524-26
C4, C528.828-30
C234.033-35
C734.133-35
C1 (-COOH)179.5175-185
C8 (-COOEt)173.8170-175

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

ParameterHypothetical Experimental ValueLiterature/Predicted Value
Molecular FormulaC₁₀H₁₈O₄C₁₀H₁₈O₄[2]
Molecular Weight202.25 g/mol 202.25 g/mol [2]
Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺202.12202.12
Key Fragmentation Peaks (m/z)157, 143, 138, 129157, 143, 138[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

  • Data Acquisition: The ¹H NMR spectrum is acquired at room temperature with a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

  • Sample Preparation: A 20-30 mg sample of this compound is dissolved in approximately 0.7 mL of CDCl₃.

  • Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency) is utilized.

  • Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling using a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is processed with a line broadening of 1 Hz, Fourier transformed, phased, and baseline corrected. The solvent peak (CDCl₃ at 77.16 ppm) is used for chemical shift referencing.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC) to ensure separation from any potential impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature program starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

  • MS Conditions: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of spectral data with literature values.

Spectral_Data_Cross_Referencing cluster_experimental Experimental Data Acquisition cluster_literature Literature & Database Search cluster_analysis Data Analysis and Comparison exp_sample Sample of This compound exp_1h_nmr ¹H NMR Spectroscopy exp_sample->exp_1h_nmr exp_13c_nmr ¹³C NMR Spectroscopy exp_sample->exp_13c_nmr exp_ms Mass Spectrometry exp_sample->exp_ms data_table Tabulate Experimental and Literature Data exp_1h_nmr->data_table exp_13c_nmr->data_table exp_ms->data_table lit_search Search Public Databases (e.g., PubChem, SDBS) lit_values Published Literature Values lit_search->lit_values lit_values->data_table comparison Compare Chemical Shifts (δ) and m/z Values data_table->comparison verification Structural Verification comparison->verification Match discrepancy Investigate Discrepancies comparison->discrepancy Mismatch

Caption: Workflow for spectral data cross-referencing.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl hydrogen suberate

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive Guide to Handling Ethyl Hydrogen Suberate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. It is crucial to handle this chemical with appropriate care to avoid direct contact.

Signal Word: Warning[1]

Primary Hazards:

  • Causes skin irritation (Hazard Statement H315)[1].

  • Causes serious eye irritation (Hazard Statement H319)[1].

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Standard Notes
Eye Protection GogglesEuropean Standard EN 166Must be worn at all times when handling the chemical to prevent eye contact[1].
Hand Protection Protective gloves-Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Skin and Body Long-sleeved clothing-To protect skin from accidental splashes or contact[1]. A standard lab coat is sufficient.
Respiratory Not required for normal use-For small-scale laboratory use, maintain adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended[1].

Operational Plan: Handling and Experimental Workflow

This section outlines the standard operating procedure for handling this compound in a research environment.

Step 1: Preparation and Precautionary Measures
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[1].

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for dust or aerosol generation.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill containment materials readily available.

Step 2: Handling the Chemical
  • Grounding: If transferring large quantities, take precautionary measures against static discharge.

  • Dispensing: Avoid creating dust if handling the solid form. If it is a liquid, pour carefully to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing[1].

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area. Minimize the potential for inhalation by working in a ventilated space[1].

Step 3: Post-Handling and Storage
  • Secure Container: Keep the container tightly closed when not in use[1].

  • Storage: Store in a dry, well-ventilated place[1].

  • Decontamination: Thoroughly wash hands and any exposed skin after handling[1].

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse[1].

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Work Area prep3->prep4 handle1 Dispense Chemical prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Secure Container handle2->post1 Experiment Complete post2 Store Properly post1->post2 post3 Decontaminate post2->post3

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Guidance
  • Waste Collection: Collect the waste material in a suitable, labeled, and closed container. Do not mix with other incompatible waste streams.

  • Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant, following all local, state, and federal regulations[1].

  • Empty Containers: Even empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Spill Management: In the event of a spill, sweep up the material and place it into a suitable container for disposal. Avoid generating dust. Ensure the area is cleaned and decontaminated afterward[1].

G cluster_collection Waste Collection cluster_disposal Disposal collect1 Collect Waste in Labeled Container collect2 Segregate from Incompatible Waste collect1->collect2 disp1 Transfer to Approved Waste Disposal Plant collect2->disp1 Ready for Disposal disp2 Follow all Local, State & Federal Regulations disp1->disp2

Caption: Disposal workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table provides a quick reference for first aid procedures.

Exposure Route First Aid Procedure
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention. Remove and wash contaminated clothing before reuse[1].
Inhalation Remove the person to fresh air. If breathing is difficult or symptoms occur, get medical attention. If not breathing, give artificial respiration[1].
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.